molecular formula C7H5BrO2 B1272940 4-Bromo-1,3-benzodioxole CAS No. 6698-13-1

4-Bromo-1,3-benzodioxole

Cat. No.: B1272940
CAS No.: 6698-13-1
M. Wt: 201.02 g/mol
InChI Key: VZPMQHSDFWAZHP-UHFFFAOYSA-N
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Description

4-Bromo-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMQHSDFWAZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379875
Record name 4-bromo-1,3-benzodioxole
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6698-13-1
Record name 4-bromo-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3-benzodioxole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-1,3-benzodioxole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1,3-benzodioxole: Chemical Properties and Structure

Introduction

This compound, a halogenated derivative of 1,3-benzodioxole, serves as a significant building block in organic synthesis. Its unique structure, featuring a fused dioxole and brominated benzene ring, makes it a versatile precursor for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 6698-13-1[1][2]
Molecular Formula C₇H₅BrO₂[1][3][4]
Molecular Weight 201.02 g/mol [2][4][5]
Appearance Solid-Liquid Mixture[2] or Clear yellow-orange liquid[6]
Boiling Point 238.3 ± 29.0 °C at 760 mmHg[1], 82-83 °C at 0.6 mmHg[2]
Density 1.7 ± 0.1 g/cm³[1], 1.669 g/mL at 25 °C[6]
Flash Point 109.7 ± 19.8 °C[1][2]
Refractive Index 1.603[1]
Solubility Soluble in Chloroform, Sparingly soluble in Methanol[6]
Storage Temperature 4°C[2]

Chemical Structure

This compound consists of a benzene ring fused to a five-membered dioxole ring, with a bromine atom substituted at the 4-position of the benzodioxole framework. The presence of the electron-donating methylenedioxy group and the electron-withdrawing bromine atom influences the reactivity of the aromatic ring, making it amenable to various substitution reactions.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

A common method for the synthesis of this compound is the electrophilic aromatic bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene).[7][8]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)[8]

  • Chloroform (anhydrous)[8]

  • Diethyl ether

  • Sodium hydroxide (solid)

  • Magnesium sulfate (anhydrous)

  • Molecular sieves

Procedure:

  • Drying of Reagents: Ensure all reagents are dry. Chloroform and 1,3-benzodioxole can be dried over molecular sieves.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxole and N-Bromosuccinimide in anhydrous chloroform.[8]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 3 hours. The reaction progress can be monitored by observing a color change from transparent red to opaque.[8]

  • Cooling and Filtration: After the reaction is complete, allow the flask to cool to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filter cake with additional chloroform.[8]

  • Solvent Removal: Evaporate the chloroform from the filtrate using a rotary evaporator to obtain the crude product.[8]

  • Purification:

    • The crude product, which may contain residual NBS, can be further purified by vacuum distillation.[8]

    • Collect the fraction distilling at the appropriate temperature and pressure (e.g., 170-180°C at reduced pressure).[8]

    • Dilute the collected distillate with diethyl ether and treat with solid sodium hydroxide for several hours to remove any remaining impurities.[8]

    • Decant the ether layer and wash it thoroughly with distilled water in a separatory funnel. Emulsions may form and can be broken by adding a saturated brine solution or anhydrous magnesium sulfate.[8]

    • Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified this compound.[8]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents 1,3-Benzodioxole + NBS in Chloroform reflux Reflux (3 hrs) reagents->reflux cool_filter Cool & Filter reflux->cool_filter Reaction Mixture evaporation1 Evaporate Solvent cool_filter->evaporation1 distillation Vacuum Distillation evaporation1->distillation extraction Ether/NaOH Wash distillation->extraction drying Dry (MgSO4) extraction->drying evaporation2 Final Evaporation drying->evaporation2 product This compound evaporation2->product Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer.

    • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts and coupling patterns will be characteristic of the 4-bromo substitution pattern.

    • Expected ¹³C NMR signals: Resonances for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached atoms (bromine, oxygen).[9]

  • Infrared (IR) Spectroscopy:

    • Methodology: The IR spectrum can be obtained from a thin liquid film of the sample between salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is solid.

    • Expected Absorptions: Characteristic peaks for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-O-C stretching of the dioxole ether linkages. The C-Br stretching vibration is also expected in the fingerprint region.

  • Mass Spectrometry (MS):

    • Methodology: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions, which are then analyzed by their mass-to-charge ratio.

    • Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 200 and 202 due to the isotopic abundance of bromine), along with characteristic fragmentation patterns.[9]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is irritating to the eyes, respiratory system, and skin.[1][10][11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][11] A respirator may be necessary if working in a poorly ventilated area.[1][5]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[11]

  • Storage: Store in a cool, dry place in a tightly closed container.[1]

  • In case of exposure:

    • Eyes: Flush with plenty of water for at least 15 minutes and seek medical aid.[1]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Ingestion: Wash out mouth with water and get medical aid.[1]

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

  • Disposal: Dispose of in accordance with federal, state, and local regulations.[1]

References

A Technical Guide to 4-Bromo-1,3-benzodioxole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-benzodioxole, identified by CAS number 6698-13-1, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a brominated aromatic ring fused to a dioxole ring, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and explores its applications in the development of novel therapeutic agents, including antitumor compounds and auxin receptor agonists.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. A summary of its key chemical and physical properties is presented in Table 1. This data is crucial for its appropriate handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 6698-13-1
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Solid-Liquid Mixture
Boiling Point 82-83 °C at 0.6 mmHg
Flash Point 109.7 ± 19.8 °C
Density 1.7 ± 0.1 g/cm³
Purity Typically ≥96%
Storage Temperature 4°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of 1,3-Benzodioxole

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Chloroform (dry)

  • Molecular sieves

  • Diethyl ether

  • Sodium hydroxide (solid)

  • Magnesium sulfate (anhydrous)

  • Distilled water

Procedure:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.5 g of 1,3-benzodioxole and 30 mL of dry chloroform. To ensure anhydrous conditions, molecular sieves can be added to the chloroform beforehand.

  • Addition of NBS: Carefully add a stoichiometric amount of N-bromosuccinimide to the flask.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with two portions of 20 mL of chloroform.

    • Combine the filtrates and evaporate the chloroform using a rotary evaporator.

    • The crude product may contain residual succinimide, which can be further removed by a second filtration.

  • Purification:

    • The crude this compound is then subjected to distillation. The first drops may distill at around 170 °C, potentially co-distilling with some remaining NBS. The main fraction is collected at approximately 179-180 °C.

    • Dilute the collected distillate with 30 mL of diethyl ether and treat with solid sodium hydroxide for 3 hours to remove any acidic impurities.

    • Decant the ether solution into a separatory funnel and wash thoroughly with distilled water. The formation of an emulsion can be broken by the addition of a saturated brine solution and anhydrous magnesium sulfate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a yellowish transparent liquid.

A 61% yield can be expected with this protocol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 1_3_Benzodioxole 1,3-Benzodioxole Reaction Bromination (Chloroform, Reflux, 3h) 1_3_Benzodioxole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Distillation, Washing, Drying) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] this compound serves as a key building block for introducing this valuable scaffold into new molecular entities. Its bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling for the Synthesis of Bioactive Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. This strategy has been successfully employed to synthesize novel compounds with potential therapeutic applications.[2][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-benzodioxole derivative.

Suzuki_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling Bromo_Compound This compound Reaction Coupling Reaction (Anhydrous Solvent, Heat) Bromo_Compound->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst_Base Pd Catalyst & Base Catalyst_Base->Reaction Coupled_Product 4-Aryl-1,3-benzodioxole Reaction->Coupled_Product

General workflow for Suzuki-Miyaura coupling.
Role in the Development of Auxin Receptor Agonists

Recent research has demonstrated that derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists, promoting root growth in plants.[5][6] These compounds were designed to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1).

The canonical auxin signaling pathway is initiated by the binding of auxin to the F-box protein TIR1, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] This binding event promotes the interaction between TIR1 and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to various physiological responses, including root growth.[7][8][9] Novel 1,3-benzodioxole derivatives have been shown to effectively mimic the action of natural auxins in this pathway.[5]

TIR1_Signaling_Pathway cluster_pathway TIR1 Auxin Signaling Pathway Auxin_Agonist 1,3-Benzodioxole Auxin Agonist TIR1 TIR1 (F-box protein) Auxin_Agonist->TIR1 binds to SCF_Complex SCF Complex TIR1->SCF_Complex part of Ubiquitination Ubiquitination SCF_Complex->Ubiquitination mediates Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination is ubiquitinated ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Ubiquitination->Proteasome leads to degradation by Proteasome->ARF liberates AuxRE Auxin Response Elements ARF->AuxRE binds to Gene_Expression Gene Expression AuxRE->Gene_Expression regulates Root_Growth Root Growth Gene_Expression->Root_Growth promotes

TIR1 auxin signaling pathway activation.
Application in the Synthesis of Antitumor Agents

The 1,3-benzodioxole scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity.[10][11] For instance, noscapine, an opium alkaloid containing a 1,3-benzodioxole moiety, and its derivatives have been investigated as potential anticancer agents.[12][13][14] These compounds can modulate various signaling pathways implicated in cancer progression, such as the NF-κB pathway.[12] this compound can be utilized as a starting material to synthesize novel noscapine analogues and other potential anticancer drugs.

Safety and Handling

This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of its bromine atom make it an ideal starting material for creating diverse molecular libraries. The demonstrated biological activities of its derivatives, including auxin receptor agonism and potential antitumor effects, highlight the importance of the 1,3-benzodioxole scaffold in medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their research endeavors.

References

Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 4-Bromo-1,3-benzodioxole (CAS No: 6698-13-1), a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.80d1HAr-H
~6.75t1HAr-H
5.98s2HO-CH₂-O

Note: Predicted chemical shifts are based on the analysis of substituted benzene and benzodioxole derivatives. The aromatic protons are expected to be in the 6.7-7.0 ppm range, with splitting patterns determined by their coupling constants.

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~148.0Ar-C-O
~146.5Ar-C-O
~125.0Ar-C-H
~115.5Ar-C-Br
~110.0Ar-C-H
~108.5Ar-C-H
101.5O-CH₂-O

Note: Predicted chemical shifts are based on established substituent effects on the benzodioxole ring. The carbon attached to the bromine atom is expected to be significantly shielded.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch (O-CH₂-O)
~1600, ~1480StrongAromatic C=C skeletal vibrations
~1250StrongAsymmetric C-O-C stretch
~1040StrongSymmetric C-O-C stretch
~800-600StrongC-Br stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
200/202High[M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotopes)
172/174Moderate[M - CO]⁺
121Moderate[M - Br]⁺
93Moderate[M - Br - CO]⁺
65High[C₅H₅]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: 0-12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

    • Apply a drop of the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrument Parameters (FT-IR):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Mode: Transmittance

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean salt plate.

    • Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrument Parameters (EI-MS):

    • Ionization Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-300

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Functional Groups Connectivity (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Groups Present (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight Elemental Composition (m/z, Isotopic Pattern) MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A Technical Guide to ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR data is critical for compound identification, purity assessment, and structural elucidation. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-1,3-benzodioxole, a halogenated derivative of the prevalent benzodioxole scaffold found in numerous natural products and pharmacologically active molecules.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and known substituent effects on the benzodioxole ring system. This theoretical analysis serves as a robust reference for the interpretation of experimentally acquired spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are based on the analysis of the parent 1,3-benzodioxole and the known deshielding and shielding effects of the bromine substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.95dJ ≈ 8.01H
H-6~6.75ddJ ≈ 8.0, 1.51H
H-7~6.85dJ ≈ 1.51H
O-CH₂-O~5.98s-2H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-3a~147.5
C-4 (C-Br)~112.0
C-5~123.0
C-6~110.0
C-7~109.0
C-7a~146.0
O-CH₂-O~101.5

Molecular Structure and Atom Numbering

To correlate the predicted NMR signals with the molecular structure, the standard IUPAC numbering for the 1,3-benzodioxole ring system is used.

cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution & Filtration) DataAcq Data Acquisition (Locking, Shimming, Tuning) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Calibration) DataAcq->Processing Analysis Spectral Analysis (Integration, Multiplicity, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Physical properties of 4-Bromo-1,3-benzodioxole (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-1,3-benzodioxole (CAS No. 6698-13-1), a chemical intermediate of interest in organic synthesis. The data presented herein is compiled from various sources to aid in laboratory and research applications.

Core Physical Properties

This compound is a brominated heterocyclic compound. Its physical state at standard conditions can be inferred from its melting point, which is above room temperature, suggesting it is a solid.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points from different suppliers, which may be due to variations in purity or experimental conditions.

Physical PropertyValueNotes
Melting Point 69-71 °C[1]A predicted value of 109.652 °C has also been reported.[2] Some sources state no data is available.[3]
Boiling Point 82-83 °Cat 0.6 mmHg (reduced pressure).[3]
Density 1.721 g/cm³[4][5]Predicted value.
Molecular Weight 201.02 g/mol
Molecular Formula C₇H₅BrO₂

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate, typically with an initial rapid heating to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (at Reduced Pressure)

Since this compound has a boiling point determined at reduced pressure, a vacuum distillation setup is required.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • A sample of this compound is placed in the round-bottom flask.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.6 mmHg), as monitored by a manometer.

  • The sample is heated gently using a heating mantle.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

For a solid, density is typically determined by measuring the volume it displaces in a liquid in which it is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble

Procedure:

  • A known mass of this compound is measured using an analytical balance.

  • A graduated cylinder is partially filled with a non-solvent liquid, and the initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

  • The volume of the solid is the difference between the final and initial liquid levels.

  • The density is calculated by dividing the mass of the solid by its determined volume.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized or acquired chemical sample like this compound.

G A Obtain Sample of This compound B Melting Point Determination A->B D Boiling Point Determination (Reduced Pressure) A->D E Density Measurement A->E C Purity Assessment B->C Sharpness of melting range F Data Compilation and Analysis C->F D->F E->F G Technical Data Sheet Generation F->G

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and outlines detailed experimental protocols for determining the solubility and stability of 4-Bromo-1,3-benzodioxole. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established methodologies and predictive analysis based on the compound's structure and data from related molecules.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized below. This information is compiled from various chemical supplier databases and Material Safety Data Sheets (MSDS).

PropertyValueReferences
Molecular Formula C₇H₅BrO₂[1][2][3][4][5]
Molecular Weight 201.02 g/mol [1][2][3][4]
Physical State Liquid[1][3][6][7]
Appearance Colorless to clear yellow-orange or light brown liquid[3][6]
Boiling Point 82 - 83 °C @ 1 mm Hg 85 - 86 °C @ 1 hPa 228 °C (Normal)[1][3][6][7]
Density 1.669 g/mL @ 25 °C[3][6]
Refractive Index 1.583 @ 20 °C[6][7]
Flash Point 113 °C (closed cup)[3]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, based on its chemical structure—a brominated aromatic ether—and the properties of the parent compound, 1,3-benzodioxole, a qualitative solubility profile can be predicted. The parent compound, 1,3-benzodioxole, is sparingly soluble in water but shows good solubility in organic solvents like chloroform, ethanol, and ether.[7][8] The presence of the bromine atom is expected to slightly decrease water solubility and increase solubility in non-polar organic solvents.

Experimental Protocol for Determining Solubility

To ascertain the quantitative solubility of this compound, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvents: Purified water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particulates.

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

G Workflow for Solubility Determination start Start: Excess Solute and Solvent equilibration Equilibration (Shaking at Constant Temperature) start->equilibration settling Settling of Undissolved Solute equilibration->settling sampling Aliquot Withdrawal and Filtration settling->sampling dilution Dilution of Saturated Solution sampling->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis calculation Solubility Calculation hplc_analysis->calculation calibration Preparation of Calibration Curve calibration->hplc_analysis end End: Quantitative Solubility Data calculation->end

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. MSDS information suggests that the compound should be stored in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing and reducing agents.[1][2][9] Hazardous decomposition can occur under high temperatures, leading to the release of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[1]

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound under various stress conditions. This involves exposing the compound to thermal, photolytic, and hydrolytic (acidic and basic) stress.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under stress conditions.

Materials:

  • This compound (high purity)

  • Solvents (e.g., acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber with controlled light and UV exposure

  • HPLC or GC-MS system for separation and identification of degradants

  • pH meter

Methodology:

  • Preparation of Sample Solutions:

    • Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% v/v). Keep at room temperature for a set time.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude the effects of temperature.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method (e.g., a gradient HPLC method capable of separating the parent compound from its degradation products).

    • Use a detector such as a photodiode array (PDA) to obtain UV spectra of the peaks, and a mass spectrometer (MS) to identify the molecular weights of the degradants.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify the structure of the major degradation products using techniques like LC-MS/MS and NMR.

    • Propose degradation pathways based on the identified products.

G Logical Flow for Stability Assessment cluster_stress Forced Degradation Conditions substance This compound (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) substance->base oxidation Oxidative (e.g., 3% H₂O₂) substance->oxidation thermal Thermal (e.g., 80°C) substance->thermal photo Photolytic (ICH Q1B) substance->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation analysis->evaluation pathway Degradation Pathway Elucidation evaluation->pathway

Caption: Logical flow for assessing the chemical stability of the compound.

Conclusion

While specific, publicly available research on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. The compound is anticipated to be soluble in common organic solvents and poorly soluble in water. Its stability is compromised by high temperatures and incompatible materials, particularly strong oxidizing and reducing agents. The detailed experimental protocols provided herein offer a robust methodology for researchers and drug development professionals to quantitatively determine the solubility and stability profiles of this compound, ensuring its effective and safe use in further applications.

References

4-Bromo-1,3-benzodioxole safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Bromo-1,3-benzodioxole (CAS No: 6698-13-1). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and professional use.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements: [1][2][3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[2][3][4]

GHS Pictogram:

  • alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that some data points are not consistently available across all sources.

PropertyValueSource
Molecular Formula C₇H₅BrO₂[5][6][7]
Molecular Weight 201.02 g/mol [5][6][7]
CAS Number 6698-13-1[1][5][7][8][9][10]
Appearance Not specified
Boiling Point 238.3 ± 29.0 °C at 760 mmHg[5]
Flash Point 109.7 ± 19.8 °C[5]
Density 1.7 ± 0.1 g/cm³[5]
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C[5]

Toxicological Information

  • Acute Toxicity: No data available. The substance has not been classified as harmful by ingestion based on the lack of animal or human evidence.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[6]

  • Germ Cell Mutagenicity: No data available.[6]

  • Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, or NTP.[5][6]

  • Reproductive Toxicity: No data available.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][6]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[6]

Experimental Protocols and Signaling Pathways: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Similarly, information regarding the specific biochemical and signaling pathways involved in its toxic effects has not been documented in the reviewed safety data sheets.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to prevent exposure and adverse health effects. The following precautions should be strictly adhered to.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Body PartProtectionStandard
Eyes/Face Safety glasses with side-shields or chemical goggles. Face shield if there is a splash hazard.EN166 (EU) or ANSI Z87.1 (US)
Skin Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat.
Respiratory For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[6]NIOSH (US) or CEN (EU) approved
General Hygiene Practices
  • Avoid all personal contact, including inhalation.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Contaminated work clothing should be laundered separately before reuse.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][6]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place.[5][6] Keep the container tightly closed.[2][5][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] This may involve using a licensed professional waste disposal service.[6]

Accidental Release Measures

  • Minor Spills: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1][5]

  • Major Spills: Evacuate the area and move upwind.[1] Wear appropriate personal protective equipment, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[1]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Specific Hazards: The substance is not considered a significant fire risk; however, containers may burn.[1] It may emit corrosive fumes in a fire.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_handling Chemical Handling cluster_post_handling Post-Handling Procedures cluster_emergency Emergency Preparedness A Preparation and Planning B Review Safety Data Sheet (SDS) A->B N Emergency Preparedness A->N C Assess Risks and Implement Controls B->C D Gather Materials and Prepare Workspace C->D E Don Personal Protective Equipment (PPE) D->E F Chemical Handling E->F G Weighing and Dispensing F->G H Reaction Setup and Monitoring I Post-Handling Procedures H->I J Decontamination of Workspace and Equipment I->J K Proper Waste Disposal L Remove and Store PPE Correctly M Personal Hygiene (Hand Washing) O Locate Eyewash and Safety Shower N->O P Know Spill Cleanup Procedure

Safe handling workflow for this compound.

References

4-Bromo-1,3-benzodioxole: A Technical Guide to Hazards and Toxicological Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of qualified professionals.

Introduction

4-Bromo-1,3-benzodioxole is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. As with any chemical entity intended for research and development, a thorough understanding of its hazard profile and toxicological properties is paramount for ensuring safe handling and for predicting potential biological effects. This technical guide provides an in-depth summary of the currently available hazard and toxicological information for this compound, highlighting both known risks and areas where data is currently lacking.

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

Table 1: Hazard Statements for this compound

Hazard ClassHazard Statement
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)May cause respiratory irritation

Data compiled from multiple safety data sheets.

Toxicological Summary

A comprehensive review of publicly available literature and toxicological databases reveals a significant lack of specific quantitative toxicological data for this compound. To date, no definitive studies determining its acute toxicity (e.g., LD50, LC50), genotoxicity, carcinogenicity, or reproductive toxicity have been published. The toxicological information is primarily qualitative and focuses on its irritant properties.

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointFindingData Availability
Acute Toxicity
OralData not available-
DermalData not available-
InhalationData not available-
Irritation/Corrosion
Skin IrritationCauses skin irritationQualitative (SDS)
Eye IrritationCauses serious eye irritationQualitative (SDS)
Respiratory IrritationMay cause respiratory irritationQualitative (SDS)
Sensitization
Skin SensitizationData not available-
Genotoxicity Data not available-
Carcinogenicity Data not available-
Reproductive Toxicity Data not available-
Specific Target Organ Toxicity (Repeated Exposure) Data not available-
Read-Across Toxicological Assessment

In the absence of specific data for this compound, a read-across approach using data from structurally related compounds can provide some insight into its potential toxicological profile.

  • 1,3-Benzodioxole (Parent Compound): The parent compound, 1,3-benzodioxole, is known to be metabolized by cytochrome P450 enzymes. This metabolic process can be a key factor in the toxicity of its derivatives.

  • Brominated Aromatic Compounds: Brominated aromatic compounds can exhibit varying degrees of toxicity, with some having the potential for bioaccumulation and endocrine disruption. However, the specific toxicological profile is highly dependent on the overall molecular structure.

  • Other Benzodioxole Derivatives: Studies on other functionalized benzodioxole derivatives have shown a wide range of biological activities, from therapeutic effects to significant toxicity. This highlights the importance of evaluating each derivative individually.

It is crucial to emphasize that read-across assessments provide only an indication of potential hazards and are not a substitute for specific toxicological testing.

Experimental Protocols (Hypothetical)

As no specific experimental studies for this compound are publicly available, this section provides a hypothetical framework for key toxicological assays based on OECD guidelines, which would be necessary to characterize its safety profile.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Female rats, typically of a standard laboratory strain, nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and provided with standard laboratory diet and water ad libitum.

  • Dose Administration: A solution or suspension of this compound in a suitable vehicle (e.g., corn oil) is administered by oral gavage. A stepwise procedure is used, starting with a dose expected to cause some mortality.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
  • Test System: A commercially available reconstructed human epidermis model.

  • Procedure: A small amount of this compound is applied topically to the surface of the tissue.

  • Exposure and Post-Exposure Incubation: The tissue is exposed to the test chemical for a defined period, followed by rinsing and a post-exposure incubation period.

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay.

  • Classification: The chemical is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Visualizations

Logical Workflow for Hazard Assessment

The following diagram illustrates a typical workflow for the toxicological hazard assessment of a data-poor chemical like this compound.

Hazard_Assessment_Workflow cluster_0 Data Gathering & Analysis cluster_1 Hazard Identification cluster_2 Experimental Testing (if required) cluster_3 Risk Characterization & Management A Literature & Database Search (e.g., PubChem, SciFinder) C Identify Data Gaps A->C B Safety Data Sheet (SDS) Review D Qualitative Hazard ID (e.g., Irritation) B->D E Read-Across Assessment (Structurally Similar Compounds) C->E F In Silico Prediction (e.g., QSAR) C->F G In Vitro Assays (e.g., Ames test, Skin Irritation) C->G Prioritize I Hazard Classification & Labeling D->I E->I F->I H In Vivo Studies (e.g., Acute Toxicity, Repeated Dose) G->H If necessary G->I H->I J Establish Safe Handling Procedures I->J K Recommend Further Studies J->K

Caption: Workflow for Toxicological Hazard Assessment.

Postulated Metabolic Pathway of the 1,3-Benzodioxole Moiety

While the specific metabolism of this compound has not been elucidated, the general metabolic pathway of the 1,3-benzodioxole ring is understood to involve cytochrome P450 enzymes. This can lead to the formation of reactive intermediates.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Enzymatic Action cluster_2 Potential Consequences Parent This compound P450 Cytochrome P450 Parent->P450 Oxidation Intermediate1 Reactive Carbene Intermediate Effect1 Inhibition of P450 Intermediate1->Effect1 Effect2 Covalent Binding to Macromolecules Intermediate1->Effect2 Intermediate2 Catechol Metabolite Effect3 Further Conjugation & Excretion Intermediate2->Effect3 P450->Intermediate1 P450->Intermediate2

Caption: Postulated Metabolism of the Benzodioxole Ring.

Data Gaps and Future Directions

The current body of knowledge on the toxicology of this compound is insufficient for a comprehensive risk assessment. To address this, the following studies are recommended:

  • Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • Genotoxicity: A battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) to assess mutagenic and clastogenic potential.

  • Repeated Dose Toxicity: A 28-day repeated dose study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Conclusion

This compound is a chemical intermediate with identified hazards of skin, eye, and respiratory irritation. Beyond these qualitative findings, there is a significant lack of quantitative toxicological data. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure. The data gaps in its toxicological profile necessitate a cautious approach and underscore the need for further investigation to enable a comprehensive risk assessment, particularly if the compound is considered for applications with a higher potential for human exposure.

Early Synthesis Methods for 4-Bromo-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to 4-Bromo-1,3-benzodioxole, a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The document provides a comparative analysis of early methodologies, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthesis Strategies

The early synthesis of this compound, also known as 5-bromo-1,3-benzodioxole or 4-bromomethylenedioxybenzene, primarily revolves around two main strategies: the direct bromination of 1,3-benzodioxole and the synthesis from a catechol precursor. A less direct, but relevant, historical approach involves the derivatization of piperonal.

Direct Bromination of 1,3-Benzodioxole

The most straightforward approach involves the electrophilic aromatic substitution of 1,3-benzodioxole. Due to the electron-donating nature of the dioxole ring, this reaction proceeds readily. The preferred reagent for selective mono-bromination at the 4-position is N-bromosuccinimide (NBS).[1][2][3] This method is favored for its relatively mild conditions and good yields. Alternative brominating agents, such as bromine in acetic acid, have also been employed, though they may lead to the formation of di-brominated byproducts.[4]

Synthesis from Catechol Precursors

An alternative and versatile pathway begins with catechol (1,2-dihydroxybenzene). This route can proceed via two primary sequences:

  • Pathway A: Methylenation followed by Bromination: Catechol is first converted to 1,3-benzodioxole through a Williamson ether synthesis using a dihalomethane, such as dibromomethane, in the presence of a base.[1][3] The resulting 1,3-benzodioxole is then brominated as described in the previous section.

  • Pathway B: Bromination followed by Methylenation: In this approach, catechol is first brominated to yield 4-bromocatechol.[5][6] This intermediate is then subjected to methylenation to form the final product.

Derivatization from Piperonal

While not a direct synthesis of this compound, the bromination of piperonal (3,4-methylenedioxybenzaldehyde) and its derivatives is a historically significant related reaction.[7][8][9] These reactions provide insight into the reactivity of the 1,3-benzodioxole ring system and can be adapted to produce related brominated compounds.

Quantitative Data Summary

The following table summarizes quantitative data from key early synthesis methods for this compound and its immediate precursors.

Starting MaterialReagentsSolventReaction ConditionsProductYield (%)Reference
1,3-BenzodioxoleN-Bromosuccinimide (NBS)ChloroformReflux, 3 hoursThis compound67%[1][3]
1,3-BenzodioxoleN-Bromosuccinimide (NBS)ChloroformRefluxThis compound61%[2]
1,3-BenzodioxoleN-Bromosuccinimide (NBS)AcetonitrileStirred until homogeneousThis compoundNot specified[10]
CatecholDibromomethane, Sodium Hydroxide, Trioctylmethylammonium chloride (PTC)WaterReflux, 3.5 hours1,3-Benzodioxole~74% (based on 87g from 100g catechol)[1][3]
CatecholBromine, Glacial Acetic AcidGlacial Acetic AcidCooling, then 2 hours reaction4-BromocatecholNot specified[5]
Veratrole (1,2-dimethoxybenzene)1,3-Dibromo-5,5-dimethylhydantoinAcetic Acid60-90°C4-Bromoveratrole91.6% (crude), 72.9% (isolated)[11]

Experimental Protocols

Protocol 1: Bromination of 1,3-Benzodioxole using NBS

This protocol is adapted from the procedure described by Psycho Chemist and Rhodium.[1][3]

Materials:

  • 1,3-Benzodioxole (70 g, ~0.57 mol, assuming 92% purity from prior step)

  • N-Bromosuccinimide (100 g, 0.56 mol)

  • Chloroform (dry, 260 mL)

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,3-benzodioxole, N-bromosuccinimide, and chloroform.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Cool the solution to room temperature.

  • Filter the mixture with suction to remove the succinimide precipitate. Wash the precipitate with two 20 mL portions of chloroform.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue is then purified by vacuum distillation. The fraction distilling at 125-135°C (40 mmHg) contains the product.

  • For further purification, the distillate is diluted with twice its volume of diethyl ether, stored over solid sodium hydroxide for 3 hours, and then washed thoroughly with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound as a yellow-brownish oil.

Protocol 2: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is adapted from the procedure described by Psycho Chemist and Rhodium.[1][3]

Materials:

  • Catechol (1,2-dihydroxybenzene) (100 g, 0.91 mol)

  • Dibromomethane (95 mL, 1.36 mol)

  • Sodium Hydroxide (91 g, 2.275 mol)

  • Trioctylmethylammonium chloride (phase transfer catalyst, 4-5 mL)

  • Water (180 mL + 450 mL)

Procedure:

  • In a 2 L two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, place dibromomethane, 180 mL of water, and the phase transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • Separately, prepare a solution of catechol and sodium hydroxide in 450 mL of water.

  • Add the catechol solution dropwise to the refluxing mixture over a period of 120 minutes.

  • Continue to reflux with stirring for an additional 90 minutes after the addition is complete.

  • Isolate the product by steam distillation. Collect approximately 1.5 L of distillate.

  • Saturate the distillate with sodium chloride and extract three times with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by vacuum distillation. The fraction distilling at 60-80°C (20 mmHg) is 1,3-benzodioxole.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical relationships and workflows of the described synthesis methods.

Synthesis_Pathways cluster_catechol Synthesis from Catechol cluster_direct Direct Bromination Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Methylenation (CH2Br2, NaOH) Bromocatechol 4-Bromocatechol Catechol->Bromocatechol Bromination (Br2, AcOH) Product This compound Benzodioxole->Product Bromocatechol->Product Methylenation Benzodioxole_direct 1,3-Benzodioxole Benzodioxole_direct->Product Bromination (NBS, CHCl3)

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_bromination Protocol 1: Direct Bromination Workflow cluster_benzodioxole Protocol 2: 1,3-Benzodioxole Synthesis Workflow start_br Combine Reactants (1,3-Benzodioxole, NBS, Chloroform) reflux Reflux for 3 hours start_br->reflux cool_filter Cool and Filter reflux->cool_filter evaporate Evaporate Solvent cool_filter->evaporate distill Vacuum Distillation evaporate->distill purify Further Purification (Ether, NaOH, H2O wash) distill->purify final_product_br Final Product purify->final_product_br start_bz Reflux CH2Br2 and Catalyst add_catechol Add Catechol/NaOH solution start_bz->add_catechol reflux_again Reflux for 90 mins add_catechol->reflux_again steam_distill Steam Distillation reflux_again->steam_distill extract Extract with Ether steam_distill->extract dry_evaporate Dry and Evaporate extract->dry_evaporate vac_distill_bz Vacuum Distillation dry_evaporate->vac_distill_bz final_product_bz Final Product vac_distill_bz->final_product_bz

Caption: Step-by-step experimental workflows for key syntheses.

References

An In-depth Technical Guide to 4-Bromo-1,3-benzodioxole: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,3-benzodioxole, a key synthetic intermediate. The document details its chemical and physical properties, historical context, and established synthetic methodologies. Detailed experimental protocols for its preparation via electrophilic bromination of 1,3-benzodioxole are provided, along with relevant spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 4-bromo-1,2-methylenedioxybenzene, is a halogenated derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is present in a variety of natural products and synthetic compounds of significant interest in the pharmaceutical and chemical industries. While not as extensively studied as its isomer, 5-bromo-1,3-benzodioxole, the 4-bromo isomer serves as a valuable building block in organic synthesis.

The historical context of this compound is intertwined with the study of naturally occurring methylenedioxybenzene compounds, such as safrole. The investigation of safrole's structure and reactivity by chemists like Édouard Grimaux and J. Ruotte in 1869, which included its reaction with bromine, laid the groundwork for understanding the chemistry of related benzodioxole derivatives.[1] While a definitive first synthesis of this compound is not readily apparent in the historical literature, its preparation falls under the well-established principles of electrophilic aromatic substitution on the 1,3-benzodioxole ring system.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
CAS Number 6698-13-1
Appearance Clear yellow-orange liquid
Boiling Point 85-86 °C at 1 mmHg
Density 1.669 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.583

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic bromination of 1,3-benzodioxole (1,2-methylenedioxybenzene). The methylenedioxy group is an activating group, directing electrophilic substitution to the aromatic ring. The two main methods for this transformation are detailed below.

Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the bromine source, offering a milder and more selective alternative to liquid bromine.

  • Materials:

    • 1,3-Benzodioxole

    • N-Bromosuccinimide (NBS)

    • Chloroform (dry)

    • Diethyl ether

    • Sodium hydroxide (solid)

    • Sodium sulfate (anhydrous)

    • Magnesium sulfate (anhydrous)

    • Dichloromethane (DCM)

    • Distilled water

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-benzodioxole (0.53 moles), N-bromosuccinimide (100 g), and dry chloroform (260 mL).[2]

    • Heat the mixture to reflux with stirring for three hours.[2][3]

    • After reflux, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with two portions of 20 mL of chloroform.[2][3]

    • Combine the filtrate and washings and evaporate the chloroform under reduced pressure (e.g., using a rotary evaporator).[3]

    • The crude product is a yellowish-brown oil. For purification, perform vacuum distillation. A mixture of the product and some remaining succinimide will distill at 125-135 °C under 40 mmHg pressure.[2]

    • Dilute the distillate with twice its volume of diethyl ether and store it over solid sodium hydroxide for three hours.[2][3]

    • Wash the ethereal solution thoroughly with water.[3] If an emulsion forms, it can be broken by adding dichloromethane (DCM) and drying with anhydrous magnesium sulfate.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and wash the drying agent with 20 mL of diethyl ether.[2]

    • Evaporate the solvent to yield this compound as a yellowish transparent liquid.[2][3] The reported yield is approximately 67%.[2][3]

Bromination using Ammonium Bromide and Hydrogen Peroxide

This method provides an alternative "greener" approach, avoiding the use of halogenated solvents in the reaction itself and utilizing readily available reagents.

  • Materials:

    • 1,3-Benzodioxole

    • Ammonium bromide (NH₄Br)

    • 30% Hydrogen peroxide (H₂O₂)

    • Acetic acid

    • Saturated sodium bicarbonate solution

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 25 mL two-necked round-bottom flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[4]

    • To this stirred mixture, add 30% hydrogen peroxide (2.2 mmol) dropwise at room temperature.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

    • Upon completion of the reaction, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.[4]

    • Extract the product with dichloromethane.[4]

    • Dry the combined organic extracts over anhydrous sodium sulfate.[4]

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.[4] Further purification can be achieved by vacuum distillation.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methylenedioxy protons (O-CH₂-O) at approximately 5.9-6.0 ppm, and three aromatic protons in the range of 6.7-7.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃): Expected signals would include the methylenedioxy carbon at around 101 ppm, aromatic carbons attached to oxygen at approximately 147-148 ppm, the bromine-bearing carbon around 110-115 ppm, and other aromatic carbons between 110 and 125 ppm.

  • IR (Infrared Spectroscopy): Characteristic peaks would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching of the dioxole ring (around 1000-1300 cm⁻¹). The C-Br stretching frequency is typically observed in the 500-600 cm⁻¹ region.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The bromine atom can be readily transformed into other functional groups or used in cross-coupling reactions. For instance, it can undergo Grignard reagent formation, which can then be reacted with various electrophiles.[2] This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start 1,3-Benzodioxole Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents Brominating Agent (NBS or NH4Br/H2O2) Reagents->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

The following diagram illustrates the relationship between the starting material and the products of the two primary synthetic methods.

Synthesis_Methods Start 1,3-Benzodioxole Method1 N-Bromosuccinimide (NBS) in Chloroform Start->Method1 Method2 Ammonium Bromide (NH4Br) + Hydrogen Peroxide (H2O2) in Acetic Acid Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Synthetic routes to this compound.

Conclusion

This compound is a readily accessible and synthetically useful compound. Its preparation from 1,3-benzodioxole can be achieved through straightforward electrophilic bromination reactions. This guide has provided a detailed overview of its properties, historical context, and synthesis, offering valuable information for researchers engaged in organic synthesis and the development of novel chemical entities. The provided experimental protocols and data serve as a practical resource for the laboratory preparation and characterization of this important chemical intermediate.

References

The Versatile Reactivity of the Bromine Atom in 4-Bromo-1,3-benzodioxole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic utility of 4-Bromo-1,3-benzodioxole, a key building block in the synthesis of bioactive molecules and pharmaceuticals. This guide details the reactivity of its bromine atom in a range of pivotal organic reactions, providing quantitative data, comprehensive experimental protocols, and mechanistic insights.

The 1,3-benzodioxole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic functionalization of this core structure is paramount in the drug discovery process, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile starting material, with its bromine atom acting as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the key transformations involving the bromine atom of this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The bromine atom provides a reactive handle for the formation of new bonds, allowing for the facile introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound. The reaction of this compound with various boronic acids or esters provides access to a wide range of 4-aryl-1,3-benzodioxole derivatives. These products are often key intermediates in the synthesis of bioactive compounds. While specific data for a wide range of boronic acids with this compound is not extensively tabulated in a single source, the following table provides representative data for the Suzuki-Miyaura coupling of a closely related derivative, (6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, with various boronic acids, illustrating the typical yields achievable.[5]

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Isoxazol-4-ylboronic acidPdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH/H₂O (4:1:1)902460
22-Ethoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH/H₂O (4:1:1)902473
33-Ethoxypyridin-2-ylboronic acidPdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH/H₂O (4:1:1)902465
4Quinolin-8-ylboronic acidPdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH/H₂O (4:1:1)902458

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the (6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) in a 4:1:1 mixture of toluene/ethanol/water (0.2 M) is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of palladium(II) chloride (0.05 eq). The reaction mixture is then heated at 90 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle This compound This compound Intermediate_1 Ar-Pd(II)-Br(Ln) This compound->Intermediate_1 R-B(OH)2 Aryl Boronic Acid Intermediate_2 Ar-Pd(II)-R(Ln) R-B(OH)2->Intermediate_2 Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Base Base Base->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Pd(0)Ln Product 4-Aryl-1,3-benzodioxole Intermediate_2->Product Reductive_Elimination Reductive Elimination

Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of N-aryl-1,3-benzodioxole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine moiety in pharmaceuticals.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001895
2AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1102488
3n-HexylaminePd(OAc)₂RuPhosK₃PO₄t-BuOH1001292
4IndolePd₂(dba)₃XantphosK₂CO₃Dioxane1102478

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with palladium(II) acetate (0.02 eq), a suitable phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. This compound (1.0 eq), the corresponding amine (1.2 eq), and anhydrous toluene (0.1 M) are then added. The reaction mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired N-aryl-1,3-benzodioxole derivative.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle This compound This compound Intermediate_1 Ar-Pd(II)-Br(Ln) This compound->Intermediate_1 R2NH Amine Intermediate_2 Ar-Pd(II)-NR2(Ln) R2NH->Intermediate_2 Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Base Base Base->Intermediate_2 Amine_Coordination Amine Coordination & Deprotonation Intermediate_2->Pd(0)Ln Product 4-(Dialkylamino)-1,3-benzodioxole Intermediate_2->Product Reductive_Elimination Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction is highly valuable for the synthesis of conjugated systems and has been employed in the preparation of various pharmaceutical intermediates.

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF651291
21-HexynePd(PPh₃)₄CuIi-Pr₂NHDMF80885
3TrimethylsilylacetylenePd(OAc)₂CuIK₂CO₃Toluene1002488
4Propargyl alcoholPdCl₂(dppf)CuICs₂CO₃Dioxane901679

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF (0.2 M) are added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). A base, typically an amine such as triethylamine or diisopropylamine (2.0 eq), is then added, and the mixture is degassed with argon. The reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0) Catalyst Intermediate_Pd Ar-Pd(II)-Br(Ln) Pd(0)Ln->Intermediate_Pd Oxidative_Addition Oxidative Addition Intermediate_Coupling Ar-Pd(II)-C≡CR(Ln) Intermediate_Pd->Intermediate_Coupling Transmetalation Transmetalation Intermediate_Coupling->Pd(0)Ln Product 4-Alkynyl-1,3-benzodioxole Intermediate_Coupling->Product Reductive_Elimination Reductive Elimination This compound This compound This compound->Intermediate_Pd Alkyne Terminal Alkyne (R-C≡C-H) Copper_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Copper_Acetylide Cu(I)X Cu(I) Catalyst Cu(I)X->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Intermediate_Coupling

Sonogashira Coupling Catalytic Cycles
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful tool for the vinylation of this compound, leading to the formation of stilbene-like structures that are present in various biologically active compounds.

EntryAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF1002485
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile801890
3AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA1202478
4CyclohexenePd(dba)₂Ag₂CO₃Toluene1104865

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like DMF (0.2 M) is placed in a sealed tube. The mixture is degassed and then heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

Heck_Reaction cluster_0 Catalytic Cycle This compound This compound Intermediate_1 Ar-Pd(II)-Br(Ln) This compound->Intermediate_1 Alkene Alkene Intermediate_2 [Ar-Pd(II)-Br(Ln)(Alkene)] Alkene->Intermediate_2 Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Alkene_Coordination Alkene Coordination Intermediate_3 R-CH2-CH(Ar)-Pd(II)-Br(Ln) Intermediate_2->Intermediate_3 Migratory_Insertion Migratory Insertion Product_Complex [Product-Pd(II)-H(Br)(Ln)] Intermediate_3->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)Ln Product 4-Vinyl-1,3-benzodioxole Derivative Product_Complex->Product Base Base Base->Pd(0)Ln Reductive_Elimination Reductive Elimination

Heck Reaction Catalytic Cycle

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound readily undergoes oxidative insertion with magnesium metal to form the corresponding Grignard reagent, 4-(1,3-benzodioxolyl)magnesium bromide. This organometallic species is a potent nucleophile and a strong base, enabling a wide range of transformations.

EntryElectrophileProduct TypeSolventTemp (°C)Yield (%)
1Carbon dioxide, then H₃O⁺Carboxylic acidTHF0 to rt~85
2Formaldehyde, then H₃O⁺Primary alcoholDiethyl ether0 to rt~80
3Benzaldehyde, then H₃O⁺Secondary alcoholTHF0 to rt~90
4Acetone, then H₃O⁺Tertiary alcoholDiethyl ether0 to rt~88

Experimental Protocol: Formation of 4-(1,3-benzodioxolyl)magnesium bromide and Reaction with an Electrophile

Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The resulting Grignard reagent is then cooled to 0 °C, and a solution of the electrophile (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to give the crude product, which is then purified by chromatography or crystallization.

Grignard_Reaction This compound This compound Grignard_Reagent 4-(1,3-benzodioxolyl)magnesium bromide This compound->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Electrophile Electrophile (e.g., RCHO, R₂CO, CO₂) Electrophile->Intermediate Addition Nucleophilic Addition Product Alcohol or Carboxylic Acid Intermediate->Product Workup Aqueous Workup (H₃O⁺) Workup->Product

Grignard Reagent Formation and Reaction

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O, C-N, and C-S bonds. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool for the synthesis of diaryl ethers, N-aryl amines, and diaryl thioethers from aryl halides.

EntryNucleophileCatalystSolventTemp (°C)Yield (%)
1PhenolCuI / L-prolineDMSO120~75
2AnilineCu₂OPyridine150~60
3ThiophenolCuDMF140~70

Experimental Protocol: General Procedure for Ullmann Condensation

A mixture of this compound (1.0 eq), the nucleophile (e.g., phenol or amine, 1.2 eq), a copper catalyst such as copper(I) iodide (0.1 eq), a ligand if necessary (e.g., L-proline, 0.2 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMSO or DMF is heated at high temperature for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Ullmann_Condensation This compound This compound Product Coupled Product (Ar-O-R, Ar-NR₂, Ar-S-R) This compound->Product Nucleophile Nucleophile (R-OH, R₂NH, R-SH) Nucleophile->Product Cu_Catalyst Copper Catalyst (e.g., CuI) Cu_Catalyst->Product Base Base Base->Product High_Temp High Temperature High_Temp->Product

Ullmann Condensation Reaction Scheme

Conclusion

The bromine atom of this compound provides a versatile handle for a multitude of synthetic transformations, making it an invaluable building block in the synthesis of complex molecules for drug discovery and development. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer mild and efficient methods for the construction of C-C and C-N bonds. Furthermore, the formation of a Grignard reagent opens up a plethora of possibilities for nucleophilic additions, while the Ullmann condensation provides an alternative route for the formation of C-O, C-N, and C-S bonds. The strategic application of these reactions allows for the systematic exploration of the chemical space around the 1,3-benzodioxole core, facilitating the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this compound in the pursuit of innovative drug candidates.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, natural products, and advanced materials.[2][4] 4-Bromo-1,3-benzodioxole is a key building block, as the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is present in numerous biologically active molecules. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[1][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][5]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for this compound.

Aryl BromideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (1.0)Na₂CO₃ (2.0)DMA10024>95 (conversion)[4]
4-BromoanisolePhenylboronic acid[Pd(OAc)₂] (0.5)Cs₂CO₃ (1.5)1,4-Dioxane100598[7]
7-Bromo-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃ (2.0)DMFreflux480[8]
7-Bromo-1H-indazole(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)Cs₂CO₃ (2.0)1,4-Dioxane1002 (MW)82[8]
4-Bromo-3-iodophenolPhenylboronic acidPd(PPh₃)₄ (0.02)K₂CO₃ (3.0)1,4-Dioxane/H₂O80-9012-24N/A[9]

Note: This table is illustrative and based on couplings of similar aryl bromides. Yields for this compound will vary depending on the specific reaction conditions and boronic acid used.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat with Vigorous Stirring (e.g., 80-100 °C) add_solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination reagents R-Br (this compound) boronic R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Grignard Reaction with 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent 3,4-methylenedioxyphenylmagnesium bromide from 4-Bromo-1,3-benzodioxole. This organometallic intermediate is a valuable nucleophilic building block in organic synthesis, particularly for creating new carbon-carbon bonds in the development of pharmaceutical compounds and other complex organic molecules. The protocol covers the formation of the Grignard reagent and a general procedure for its subsequent reaction with electrophilic partners, such as carbonyl compounds.

Introduction

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of synthetic organic chemistry.[1][2] It involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, known as a Grignard reagent.[3][4] These reagents are highly reactive, with the carbon-magnesium bond being significantly polarized, rendering the carbon atom a potent nucleophile and a strong base.[1][3]

The Grignard reagent derived from this compound, namely 3,4-methylenedioxyphenylmagnesium bromide, is a key intermediate for introducing the 3,4-methylenedioxyphenyl moiety. This structural motif is present in numerous natural products and pharmacologically active compounds. The following protocol details the preparation under anhydrous conditions to prevent the reagent's rapid destruction by protonolysis from water or reaction with atmospheric oxygen.[5][6]

Reaction Scheme

A) Formation of the Grignard Reagent: this compound reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3,4-methylenedioxyphenylmagnesium bromide.

B) Reaction with an Electrophile (Example: Ketone): The nucleophilic Grignard reagent readily attacks the electrophilic carbon of a carbonyl group, such as a ketone, to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.[1][7]

Experimental Protocols

Protocol 1: Preparation of 3,4-methylenedioxyphenylmagnesium bromide

This protocol is adapted from established procedures for Grignard reagent synthesis.[7][8] All glassware must be scrupulously dried in an oven (e.g., at 110-120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1][2]

Materials:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet and bubbler

  • Magnesium turnings

  • This compound (5-bromo-1,3-benzodioxole)

  • Anhydrous Tetrahydrofuran (THF)

  • Initiator: A few crystals of iodine or a few drops of bromine or 1,2-dibromoethane.[1][5][8]

Procedure:

  • Set up the dry glassware assembly under a positive pressure of inert gas.

  • Place the magnesium turnings into the reaction flask.

  • Add an initial volume of anhydrous THF to the flask containing the magnesium.[8]

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • To initiate the reaction, add the chosen activator (e.g., a few drops of bromine) to the magnesium suspension and gently warm the mixture to 50-60°C.[8]

  • Add a small portion of the this compound solution from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the bromine/iodine color, bubble formation on the magnesium surface, and a slight turbidity of the solution.[7][8]

  • Once the reaction has started, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture at 50-60°C for 1 hour to ensure complete consumption of the magnesium.[8]

  • The resulting grey-to-brown, turbid solution is the Grignard reagent, which should be cooled to room temperature and used immediately in the next step.[8]

Protocol 2: General Reaction with a Carbonyl Compound and Workup

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

  • Add the electrophile solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or cold water, followed by dilute acid (e.g., 6 M HCl) until all solids have dissolved.[1][7]

  • Transfer the two-phase mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[7]

  • Combine the organic layers and wash them with water, followed by a saturated aqueous sodium chloride (brine) solution.

  • Dry the combined organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantities and molar equivalents for the preparation of the Grignard reagent as described in Protocol 3.1, based on a literature procedure.[8]

ReagentChemical FormulaMW ( g/mol )Mass / VolumeMoles (mmol)Molar Eq.
This compoundC₇H₅BrO₂201.0211.0 g54.71.0
MagnesiumMg24.311.35 g55.51.02
Anhydrous THF (initial)C₄H₈O72.1120 mL--
Anhydrous THF (for bromide)C₄H₈O72.1150 mL--

Visualizations

Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup A 1. Assemble Dry Glassware under Inert Gas B 2. Add Mg Turnings and Anhydrous THF A->B C 3. Add Initiator (e.g., Br₂) and Warm to 50-60°C B->C D 4. Add this compound Solution Dropwise C->D E 5. Reflux for 1 hour D->E F 6. Cool to 0°C and Add Electrophile Solution E->F G 7. Quench with aq. Acid F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Evaporate Solvent H->I J 10. Purify Product I->J Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_attack Nucleophilic Attack & Workup RBr This compound Mg + Mg THF THF RMgBr 3,4-methylenedioxyphenyl- magnesium bromide Ketone Ketone (Electrophile) RMgBr->Ketone Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Workup + H₃O⁺ (Workup) Alcohol Tertiary Alcohol (Product) Alkoxide->Alcohol

References

Application of 4-Bromo-Substituted Benzodioxole in the Synthesis of Lotiglipron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the synthesis of a key intermediate for Lotiglipron, an oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] While the development of Lotiglipron was discontinued due to observations of elevated liver transaminases in clinical trials, the synthetic chemistry involved in its preparation remains of interest to the pharmaceutical research community.[4][5]

It is important to clarify that while the synthesis involves a "4-Bromo" substituted benzodioxole moiety, the direct starting material is not 4-Bromo-1,3-benzodioxole. Instead, the synthesis constructs the 4-bromo-2-methylbenzo[d][2][6]dioxole core from 3-bromocatechol. This document details a transition-metal-free synthetic route for a key intermediate, (±)-2-(4-bromo-2-methylbenzo[d][2][6]dioxol-2-yl)-5-chloropyridine.[6][7][8]

Application Notes

The synthesis of Lotiglipron requires the construction of a complex molecular architecture, including a densely functionalized benzodioxole intermediate. The presence of the bromo-substituent on the benzodioxole ring is crucial for subsequent cross-coupling reactions to build the final Lotiglipron molecule. The described synthetic route offers a scalable, transition-metal-free approach to this key intermediate, which is advantageous for process development due to simplified purification and reduced metal contamination.[6]

The overall strategy involves a multi-step synthesis that begins with the formation of the benzodioxole ring system, followed by the introduction of the chloropyridine moiety. This approach avoids the use of palladium, copper, and ruthenium catalysts that were employed in earlier, lower-yielding synthetic routes.[6]

Experimental Protocols

The following protocols describe the synthesis of the key intermediate, (±)-2-(4-bromo-2-methylbenzo[d][2][6]dioxol-2-yl)-5-chloropyridine.

Synthesis of the Benzodioxole Intermediate

The synthesis is a five-step process starting from 3-bromocatechol.

Step 1: Double Nucleophilic Substitution

This step involves the reaction of 3-bromocatechol with methyl 2,2-dichloropropanoate to form the benzodioxole ring.

  • Reactants: 3-bromocatechol, methyl 2,2-dichloropropanoate, Potassium Carbonate (K₂CO₃)

  • Solvent: Methyl isobutyl ketone (MIBK)

  • Procedure:

    • Combine 3-bromocatechol (1 equivalent), methyl 2,2-dichloropropanoate (1.5 equivalents), and K₂CO₃ (3 equivalents) in MIBK.

    • Heat the reaction mixture to facilitate the double nucleophilic substitution.

    • Upon completion, the product is worked up to yield the carboxylic acid intermediate.[6]

Step 2: Amide Coupling

The carboxylic acid is converted to a Weinreb amide.

  • Reactants: Carboxylic acid from Step 1, N,O-dimethylhydroxylamine hydrochloride, T3P (Propylphosphonic anhydride)

  • Procedure:

    • The carboxylic acid is subjected to a salt break using 2-methyltetrahydrofuran (2MeTHF) and sulfuric acid (H₂SO₄).

    • The organic solution is azeotropically dried.

    • The dried solution is then reacted with N,O-dimethylhydroxylamine hydrochloride and T3P to form the Weinreb amide.[6]

Step 3: Ketone Formation

The Weinreb amide is reacted with a Grignard reagent to form a ketone.

  • Reactants: Weinreb amide from Step 2, Methylmagnesium bromide (CH₃MgBr)

  • Solvent: 2-Methyltetrahydrofuran (2MeTHF)

  • Procedure:

    • The reaction mixture containing the Weinreb amide is cooled to 0 °C.

    • 3.25 M methylmagnesium bromide in 2MeTHF (1.15 equivalents) is added over 30 minutes.

    • The mixture is stirred at 0 °C for 30 minutes, warmed to 25 °C, and stirred for another 30 minutes.

    • The reaction is quenched with 20% aqueous ammonium chloride (NH₄Cl).[6]

Step 4 & 5: Construction of the Chloropyridine Ring and Final Intermediate Formation

The subsequent steps involve the de novo construction of the substituted chloropyridine ring from a vinamidinium salt, which is then reacted with the ketone from Step 3 to yield the final intermediate, (±)-2-(4-bromo-2-methylbenzo[d][2][6]dioxol-2-yl)-5-chloropyridine. The overall yield for the five-step process is 34% without the need for chromatography.[6]

Data Presentation

Table 1: Summary of Reactants and Yields for Key Intermediate Synthesis

StepStarting MaterialKey ReagentsProductOverall Yield
1-53-BromocatecholMethyl 2,2-dichloropropanoate, N,O-dimethylhydroxylamine HCl, CH₃MgBr, Vinamidinium salt(±)-2-(4-bromo-2-methylbenzo[d][2][6]dioxol-2-yl)-5-chloropyridine34%

Visualizations

Synthesis Pathway of the Key Benzodioxole Intermediate

G Synthesis of (±)-2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine A 3-Bromocatechol C Carboxylic Acid Intermediate A->C K2CO3, MIBK B Methyl 2,2-dichloropropanoate B->C E Weinreb Amide C->E T3P D N,O-dimethylhydroxylamine HCl D->E G Ketone Intermediate E->G Grignard Reaction F Methylmagnesium bromide F->G I (±)-2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine G->I de novo pyridine synthesis H Vinamidinium salt H->I

Caption: A simplified schematic of the transition-metal-free synthesis pathway.

Experimental Workflow for Ketone Formation (Step 3)

G Workflow for Ketone Synthesis A Start: Weinreb amide in 2MeTHF B Cool to 0 °C A->B C Add CH3MgBr (1.15 equiv) over 30 min B->C D Stir at 0 °C for 30 min C->D E Warm to 25 °C D->E F Stir at 25 °C for 30 min E->F G Cool to 0 °C F->G H Quench with 20% aq. NH4Cl G->H I End: Ketone Intermediate H->I

References

Application Notes and Protocols: 4-Bromo-1,3-benzodioxole as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1,3-benzodioxole as a versatile precursor in the synthesis of pharmaceutical intermediates. The 1,3-benzodioxole moiety is a key structural feature in numerous pharmacologically active compounds, and the bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various cross-coupling and organometallic reactions. This document details experimental protocols for key transformations, presents quantitative data in a clear tabular format, and includes graphical representations of reaction pathways and workflows.

Introduction

This compound, also known as 4-bromopiperonal, is a valuable building block in medicinal chemistry. The 1,3-benzodioxole ring system is found in a variety of natural products and synthetic drugs, contributing to their biological activity. The bromo-substituent at the 4-position allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of complex molecular architectures. This document focuses on three principal and widely used reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Grignard reaction.

Key Applications and Reaction Pathways

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of biaryl structures. Starting from this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the benzodioxole ring.

Suzuki_Miyaura_Pathway This compound This compound 4-Aryl-1,3-benzodioxole 4-Aryl-1,3-benzodioxole This compound->4-Aryl-1,3-benzodioxole Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-1,3-benzodioxole Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->4-Aryl-1,3-benzodioxole Pharmaceutical Intermediates Pharmaceutical Intermediates 4-Aryl-1,3-benzodioxole->Pharmaceutical Intermediates Buchwald_Hartwig_Pathway This compound This compound N-substituted-1,3-benzodioxol-4-amine N-substituted-1,3-benzodioxol-4-amine This compound->N-substituted-1,3-benzodioxol-4-amine Buchwald-Hartwig Amination Amine Amine Amine->N-substituted-1,3-benzodioxol-4-amine Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base->N-substituted-1,3-benzodioxol-4-amine Pharmaceutical Intermediates Pharmaceutical Intermediates N-substituted-1,3-benzodioxol-4-amine->Pharmaceutical Intermediates Grignard_Reaction_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Product Formation This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent THF Mg turnings Mg turnings Mg turnings->Grignard Reagent Intermediate Adduct Intermediate Adduct Grignard Reagent->Intermediate Adduct Electrophile (e.g., Aldehyde, CO2) Electrophile (e.g., Aldehyde, CO2) Electrophile (e.g., Aldehyde, CO2)->Intermediate Adduct Functionalized Product Functionalized Product Intermediate Adduct->Functionalized Product Acidic Work-up (e.g., aq. NH4Cl) Acidic Work-up (e.g., aq. NH4Cl) Acidic Work-up (e.g., aq. NH4Cl)->Functionalized Product

Application Note: High-Purity Isolation of 4-Bromo-1,3-benzodioxole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1,3-benzodioxole is a key intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final products. This application note details a robust protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase. The methodology is designed to efficiently remove impurities, yielding a product of high purity suitable for demanding research and development applications.

Materials and Methods

The purification strategy is based on normal-phase column chromatography, which separates compounds based on their polarity.[1][2] Silica gel, a polar stationary phase, is employed, while a less polar mobile phase is used to elute the compounds.[1][2] The separation is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3][4][5]

Table 1: Materials and Reagents

Material/ReagentSpecification
Crude this compound---
Silica Gel230-400 mesh, 60 Å
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
DichloromethaneACS Grade
Glass ColumnAppropriate size for the scale
TLC PlatesSilica gel 60 F254

Experimental Protocol

1. Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to identify a suitable mobile phase. This is achieved by running TLC plates with the crude sample in various solvent systems of differing polarities. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2 v/v).

    • Visualize the spots under UV light.

    • The optimal solvent system is one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[3][4][5]

2. Column Packing

Proper packing of the column is essential for achieving good separation. The wet slurry method is recommended.

  • Procedure:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.[6]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.[6]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

3. Sample Loading

The crude sample can be loaded onto the column using either a wet or dry loading technique. Dry loading is often preferred as it can lead to better resolution.

  • Procedure (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dry powder onto the top of the packed column.

4. Elution and Fraction Collection

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

5. Solvent Removal and Product Characterization

  • Procedure:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting purified this compound should be a solid or oil.

    • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Sample Load 1:30 to 1:100 (Crude:Silica) by weight
Elution Mode Isocratic
Flow Rate Dependent on column size and pressure
Detection TLC with UV visualization

Workflow Diagram

G cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Final Product TLC TLC Optimization Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be irritating to the eyes, respiratory system, and skin.[7]

  • Handle all organic solvents with care, as they are flammable and may be toxic.

The described flash column chromatography protocol provides an effective method for the purification of this compound. By carefully optimizing the solvent system using TLC and following the detailed steps for column packing, sample loading, and elution, researchers can consistently obtain a high-purity product. This ensures the reliability of subsequent reactions and the overall quality of the final target molecules in drug discovery and development workflows.

References

Application Notes and Protocols for the Recrystallization of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of 4-Bromo-1,3-benzodioxole via recrystallization. Due to the limited availability of specific solubility data for this compound, a systematic solvent screening protocol is presented to enable the user to identify an optimal solvent or solvent system. General procedures for single-solvent and two-solvent recrystallization are detailed, along with templates for recording and presenting experimental data.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

For this compound, a brominated aromatic ether, suitable recrystallization solvents are typically those with moderate polarity. Common choices for similar compounds include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes), often used in combination as a two-solvent system.

Compound Information

A summary of the known physical and chemical properties of this compound is provided in the table below. Note that a definitive melting point is not consistently reported in the literature, which underscores the importance of careful solvent selection to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6698-13-1
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Not consistently reported; likely a solid at room temperature.
Melting Point Not definitively available in the literature.
Boiling Point ~85-86 °C at 1 mm Hg (for the isomer 5-Bromo-1,3-benzodioxole).

Experimental Protocols

Protocol for Determining an Optimal Recrystallization Solvent

This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of this compound on a small scale.

Materials:

  • Crude this compound

  • Selection of candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Test tubes

  • Hot plate or heating mantle

  • Water or sand bath

  • Stirring rods

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.

  • Continue adding the hot solvent dropwise while stirring until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Table 2: Template for Recrystallization Solvent Screening Data

SolventSolubility at Room Temp. (in 0.5 mL)Solubility in Hot SolventObservations Upon Cooling (Crystal Formation)
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Toluene
Hexanes
Water
Detailed Recrystallization Protocol (Single Solvent)

This protocol is to be followed once a suitable single solvent has been identified from the screening process.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (pre-determined)

  • Erlenmeyer flask

  • Hot plate or heating mantle

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a small amount of the chosen solvent to the flask, just enough to cover the solid.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • If the solution is colored, and the pure compound is known to be colorless, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely before weighing and determining the melting point and purity.

Table 3: Template for Recrystallization Data and Results

ParameterValue
Mass of Crude Compound
Recrystallization Solvent(s)
Volume of Solvent(s) Used
Mass of Purified Compound
Percent Recovery
Melting Point of Purified Compound
Appearance of Purified Compound
Purity (e.g., by HPLC, GC, NMR)

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolved->hot_filtration filtrate Hot, Clear Filtrate dissolved->filtrate No Insoluble Impurities hot_filtration->filtrate Impurities Removed cool Slow Cooling to Room Temperature filtrate->cool ice_bath Ice Bath Cooling cool->ice_bath crystals Crystal Slurry ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_product Pure this compound Crystals vacuum_filtration->pure_product mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor

Application Notes and Protocols for the Analysis of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-benzodioxole is a chemical compound that can be utilized as an intermediate in the synthesis of various organic molecules.[1] Accurate and robust analytical methods are crucial for its quantification and purity assessment in research and drug development settings. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like this compound.

Quantitative Data Summary for HPLC Analysis

The following table summarizes the expected performance parameters for the quantification of this compound using HPLC. These values are based on established methods for structurally similar halogenated and benzodioxole compounds.[2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on polarity, with UV or MS detection.
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantification (LOQ) < 0.15 µg/mL
Linearity (R²) ≥ 0.999
Precision (RSD) Intra-day: ≤ 5%; Inter-day: ≤ 7%
Accuracy (Recovery) 95% - 105%
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.
Advantages High precision and accuracy, suitable for routine quality control.[2]
Experimental Protocol for HPLC Analysis

This protocol is adapted from a validated procedure for the analysis of related brominated compounds.[2]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, starting with 60% Acetonitrile / 40% Water, ramping to 90% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm).

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of the this compound reference standard in the mobile phase, covering the expected concentration range of the samples.

  • Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.

6. Quantification:

  • Inject the prepared sample solution and record the chromatogram.

  • Determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of the analyte.

Quantitative Data Summary for GC-MS Analysis

The following table outlines the expected performance characteristics for the GC-MS analysis of this compound, based on methods for similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and polarity, with mass spectrometric detection.[2]
Limit of Detection (LOD) < 10 ng/L
Limit of Quantification (LOQ) < 30 ng/L
Linearity (R²) ≥ 0.998
Precision (RSD) ≤ 15%
Accuracy (Recovery) 70 - 110%
Sample Preparation Dissolution in a suitable solvent. Derivatization is generally not required.
Advantages High sensitivity and selectivity, provides structural information.[2]
Experimental Protocol for GC-MS Analysis

This protocol is based on general procedures for the GC-MS analysis of halogenated organic compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysixane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Dichloromethane or Hexane (GC grade)

  • This compound reference standard

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in dichloromethane or hexane to achieve a concentration within the calibration range.

5. Calibration:

  • Prepare a series of standard solutions of the this compound reference standard in the same solvent used for the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

6. Quantification:

  • Inject the prepared sample and acquire the data.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Determine the peak area of the selected characteristic ion and calculate the concentration using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample inject_gc Inject into GC dissolve_sample->inject_gc separate_gc Volatilization & Separation inject_gc->separate_gc ionize_ms Electron Ionization (70 eV) separate_gc->ionize_ms detect_ms Mass Detection (m/z 50-300) ionize_ms->detect_ms identify Identify by Retention Time & Mass Spectrum detect_ms->identify integrate_ion Integrate Characteristic Ion Peak identify->integrate_ion quantify_conc Quantify Concentration integrate_ion->quantify_conc

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols: 4-Bromo-1,3-benzodioxole as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-benzodioxole, also known as 4-bromopiperonal, is a versatile synthetic intermediate that serves as a crucial building block in the total synthesis of a variety of natural products. Its unique structure, featuring a brominated aromatic ring fused to a methylenedioxy group, allows for diverse chemical transformations, making it a valuable tool for accessing complex molecular architectures with significant biological activities. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of notable natural products, including the phenylpropanoid safrole and the lignan bursehernin.

Key Applications of this compound in Natural Product Synthesis

The strategic placement of the bromine atom on the benzodioxole scaffold allows for a range of carbon-carbon bond-forming reactions, which are fundamental to the construction of natural product skeletons. The most prominent applications involve:

  • Grignard Reactions: The bromine atom can be readily converted into a Grignard reagent, which can then be coupled with various electrophiles to extend the carbon chain. This approach is exemplified in the synthesis of safrole.

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki-Miyaura, Heck, and Stille couplings, enabling the introduction of aryl, vinyl, and other organic moieties. These reactions are pivotal in the synthesis of complex polyphenolic compounds and lignans.

  • Precursor to Other Functional Groups: The bromo group can be transformed into other functionalities, such as aldehydes (via formylation) or carboxylic acids, further expanding its synthetic utility.

Synthesis of the Natural Product Safrole

Safrole is a phenylpropanoid naturally found in various plants and is a precursor in the synthesis of some fragrances and insecticides.[1] Its synthesis from this compound highlights the utility of the Grignard reaction.

Experimental Protocol: Synthesis of Safrole from this compound

This three-step synthesis starts from the commercially available 1,3-benzodioxole.

Step 1: Bromination of 1,3-Benzodioxole to this compound

A detailed protocol for the selective bromination of 1,2-methylenedioxybenzene (1,3-benzodioxole) using N-bromosuccinimide (NBS) has been described.[2] The reaction is typically carried out in a chlorinated solvent, and the product can be purified by distillation.

Step 2: Grignard Reagent Formation

The Grignard reagent is prepared from this compound and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound in anhydrous THF to the flask.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the formation of the Grignard reagent.

    • Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Coupling with Allyl Bromide to Yield Safrole

The final step involves the coupling of the Grignard reagent with allyl bromide.

  • Materials:

    • Grignard reagent from Step 2

    • Allyl bromide

    • Anhydrous THF

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide in anhydrous THF dropwise to the cooled Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain safrole.

StepReactantsReagents/SolventsProductYield
11,3-BenzodioxoleN-Bromosuccinimide, ChloroformThis compound~67%[3]
2 & 3This compound, Allyl bromideMagnesium, THFSafrole~67%[4]

Biological Activity of Safrole: Pro-inflammatory Signaling

Safrole has been shown to induce pro-inflammatory responses in macrophages. This activity is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Activation of these pathways leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Safrole_Signaling Safrole Safrole Macrophage Macrophage Safrole->Macrophage MAPK MAPK Pathway (p38, ERK, JNK) Macrophage->MAPK activates NFkB NF-κB Pathway Macrophage->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines leads to production of NFkB->Cytokines leads to production of Inflammation Inflammation Cytokines->Inflammation

Safrole-induced pro-inflammatory signaling pathway.

Synthesis of the Natural Product Lignan Bursehernin

Bursehernin is a lignan natural product that exhibits anticancer activity.[2][3] Its synthesis can be envisioned through a route that utilizes a this compound derivative as a key building block for one of the aromatic moieties. While a direct total synthesis starting from this compound is not explicitly detailed in the provided search results, a plausible synthetic strategy involves the use of 4-bromopiperonal (this compound-5-carbaldehyde) in a Wittig or Horner-Wadsworth-Emmons reaction to construct the C6-C3 side chain, a common motif in lignan biosynthesis. This would be followed by further functionalization and cyclization to form the butyrolactone ring.

Conceptual Synthetic Workflow for Bursehernin

Bursehernin_Synthesis_Workflow Start This compound Formylation Formylation Start->Formylation Bromopiperonal 4-Bromopiperonal Formylation->Bromopiperonal Wittig Wittig / HWE Reaction Bromopiperonal->Wittig C6C3_Unit C6-C3 Intermediate Wittig->C6C3_Unit Coupling Coupling with second C6-C3 unit C6C3_Unit->Coupling Lignan_Scaffold Linear Lignan Scaffold Coupling->Lignan_Scaffold Cyclization Lactone Formation Lignan_Scaffold->Cyclization Bursehernin Bursehernin Cyclization->Bursehernin

Conceptual workflow for Bursehernin synthesis.

Biological Activity of Bursehernin: Anticancer Mechanism

Bursehernin has demonstrated anticancer effects by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[3] This activity is associated with the downregulation of key proteins involved in cell proliferation, such as topoisomerase II, STAT3, cyclin D1, and p21.[2][3]

Bursehernin_Mechanism Bursehernin Bursehernin CancerCell Cancer Cell Bursehernin->CancerCell ProlifProteins Downregulation of Proliferation Proteins (Topoisomerase II, STAT3, Cyclin D1, p21) CancerCell->ProlifProteins inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest ProlifProteins->CellCycleArrest Apoptosis Induction of Apoptosis ProlifProteins->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Mechanism of anticancer action of Bursehernin.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of natural products. Its ability to participate in a range of powerful carbon-carbon bond-forming reactions, including Grignard and palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a robust tool for the construction of complex molecular architectures. The syntheses of safrole and the conceptual pathway to bursehernin illustrate the strategic importance of this intermediate. The significant biological activities of the resulting natural products underscore the importance of this compound in medicinal chemistry and drug discovery, providing access to compounds that modulate key signaling pathways involved in inflammation and cancer. Further exploration of the reactivity of this compound is likely to lead to the synthesis of a wider array of biologically active natural products and their analogues.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1,3-benzodioxole as a key building block. The methodologies described herein are foundational for the synthesis of a diverse array of substituted 1,3-benzodioxole derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery.

The 1,3-benzodioxole moiety is a recognized pharmacophore found in numerous biologically active compounds. Its derivatives have been implicated in a range of therapeutic areas, including cancer treatment and agrochemical applications. The palladium-catalyzed reactions detailed below—Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and Carbonylation—offer versatile and efficient strategies for the functionalization of the 4-position of the 1,3-benzodioxole ring system, enabling the generation of novel molecular entities for further investigation.

Key Palladium-Catalyzed Reactions

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general workflow for these reactions is depicted below.

G cluster_workflow General Experimental Workflow start Reactant & Catalyst Preparation reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical quantitative data for the palladium-catalyzed reactions of this compound with various coupling partners. The data is compiled from literature reports on analogous aryl bromides and serves as a representative guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O10012~90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9018~85
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11024~75

Table 2: Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8024~70
3CyclohexenePd(OAc)₂ (5)-NaOAcDMA12048~65

Table 3: Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF658~90
21-HexynePd(OAc)₂ (3)CuI (5)PiperidineDMF8012~85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene706~95

Table 4: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018~92
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11024~80
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH9016~85

Table 5: Carbonylation

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventPressure (atm)Temp (°C)Time (h)Yield (%)
1MethanolPd(OAc)₂ (2)dppf (4)Et₃NMethanol1 (CO)8024~80
2AnilinePdCl₂(PPh₃)₂ (3)-DBUToluene1 (CO)10018~75
3WaterPd(OAc)₂ (5)Xantphos (10)K₂CO₃DMF/H₂O1 (CO)12048~70

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-phenyl-1,3-benzodioxole.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-1,3-benzodioxole.

Heck Reaction

This protocol describes the synthesis of 4-styryl-1,3-benzodioxole.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add DMF (5 mL), styrene (1.5 mmol, 1.5 eq.), and Et₃N (2.0 mmol, 2.0 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-styryl-1,3-benzodioxole.

Sonogashira Coupling

This protocol describes the synthesis of 4-(phenylethynyl)-1,3-benzodioxole.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol, 2.0 eq.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the mixture.

  • Stir the reaction at 65 °C for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(phenylethynyl)-1,3-benzodioxole.

Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-(morpholino)-1,3-benzodioxole.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to a dried vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.).

  • Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(morpholino)-1,3-benzodioxole.

Methoxycarbonylation

This protocol describes the synthesis of methyl 1,3-benzodioxole-4-carboxylate.

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Methanol

  • Carbon monoxide (CO) gas

Procedure:

  • To a high-pressure reactor, add this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Add methanol (10 mL) and Et₃N (2.0 mmol, 2.0 eq.).

  • Seal the reactor, purge with CO gas three times, and then pressurize with CO to 1 atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 1,3-benzodioxole-4-carboxylate.

Applications in Drug Development and Relevant Signaling Pathways

Derivatives of 1,3-benzodioxole are key components in a variety of pharmacologically active molecules. The functionalization of the this compound scaffold through the palladium-catalyzed reactions described above opens avenues to new chemical entities with potential therapeutic applications.

Cancer Therapy: Targeting Kinase Signaling

Substituted 1,3-benzodioxole moieties are found in inhibitors of crucial signaling kinases like c-Src and Abl. These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are central to tumor growth and progression.[1]

G cluster_pathway c-Src/Abl Kinase Signaling in Cancer RTK Growth Factor Receptor (RTK) Src_Abl c-Src / Abl Kinases RTK->Src_Abl PI3K PI3K Src_Abl->PI3K MAPK_cascade Ras/Raf/MEK/ERK (MAPK Pathway) Src_Abl->MAPK_cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_cascade->Proliferation Inhibitor 1,3-Benzodioxole Derivative (Kinase Inhibitor) Inhibitor->Src_Abl

Caption: Inhibition of c-Src/Abl signaling by 1,3-benzodioxole derivatives.

Cancer Therapy: Induction of Oxidative Stress

Certain 1,3-benzodioxole derivatives, when conjugated with other molecules, have been shown to inhibit the thioredoxin (Trx) system in cancer cells. This inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis. The Trx system is a key regulator of cellular redox balance and interacts with important signaling pathways like MAPK and PI3K/Akt to control cell survival.[2][3]

G cluster_pathway Induction of Oxidative Stress by 1,3-Benzodioxole Derivatives Derivative 1,3-Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Derivative->TrxR ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS | (inhibition of reduction) MAPK_PI3K MAPK / PI3K Pathways ROS->MAPK_PI3K Apoptosis Apoptosis MAPK_PI3K->Apoptosis

Caption: Mechanism of apoptosis induction via TrxR inhibition.

Agrochemicals: Plant Growth Regulation

In the field of agrochemicals, N-(benzo[d][2][4]dioxol-5-yl) acetamide derivatives have been identified as potent auxin receptor agonists. These compounds mimic the natural plant hormone auxin and bind to the TIR1 (Transport Inhibitor Response 1) receptor. This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that promote root growth and development.[4][5]

G cluster_pathway TIR1 Auxin Signaling Pathway Auxin_agonist 1,3-Benzodioxole Derivative (Auxin Agonist) TIR1 TIR1 Receptor Auxin_agonist->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_expression Auxin-Responsive Gene Expression ARF->Gene_expression Root_growth Root Growth & Development Gene_expression->Root_growth

Caption: Action of 1,3-benzodioxole derivatives on the TIR1 auxin signaling pathway.

References

Application Notes and Protocols: Derivatization of 4-Bromo-1,3-benzodioxole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-1,3-benzodioxole, also known as 4-bromo-1,2-methylenedioxybenzene, is a crucial synthetic intermediate in the fields of medicinal chemistry and drug development. The 1,3-benzodioxole moiety is a structural feature found in numerous natural products and pharmacologically active compounds, contributing to their biological activities which can include anti-inflammatory, anticancer, and antihypertensive properties.[1] The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of derivatives for further investigation and drug discovery pipelines.

This document provides detailed protocols and application notes for the key derivatization reactions of this compound, including its initial synthesis, Grignard reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Synthesis of this compound

The primary route for synthesizing the starting material is through the selective bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.[2][3]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure described by Psycho Chemist on Rhodium.ws and demonstrated on YouTube.[2][3]

  • Reagent Preparation : Ensure all reagents are dry. If necessary, dry the chloroform and 1,3-benzodioxole over molecular sieves beforehand.[3]

  • Reaction Setup : In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-benzodioxole (10.5 g) and chloroform (30 mL).[3]

  • Addition of NBS : Add N-bromosuccinimide (NBS) (15.5 g) to the flask.[3]

  • Reflux : Heat the mixture to reflux with constant stirring. The reaction is typically carried out for 3 hours. The solution may change color from transparent red to opaque.[3]

  • Cooling and Filtration : After 3 hours, stop heating and allow the flask to cool to room temperature. This will cause the succinimide byproduct to precipitate. Filter the mixture to remove the solid precipitate. Wash the flask and the filtered solid with two portions of chloroform (20 mL each).[3]

  • Solvent Removal : Combine the filtrates and evaporate the chloroform using a rotary evaporator to obtain the crude product.[3]

  • Purification :

    • The crude product, which may contain residual succinimide, can be filtered again.[3]

    • Dilute the collected product with diethyl ether (30 mL).[3]

    • Wash the solution with a sodium hydroxide solution, followed by a thorough wash with distilled water. Note: Emulsion formation is common and can be challenging to resolve. Adding a solvent like dichloromethane (DCM) and a drying agent (e.g., magnesium sulfate) can help break the emulsion and separate the layers.[3]

    • Combine all organic extracts and dry them over anhydrous magnesium sulfate.[3]

  • Final Isolation : Filter off the drying agent and evaporate the solvent under vacuum to yield the final product, this compound, as a yellowish transparent liquid.[3]

Data Presentation
ParameterValue/ConditionSource
Starting Material1,3-Benzodioxole (1,2-methylenedioxybenzene)[2][3]
Brominating AgentN-Bromosuccinimide (NBS)[2][3]
SolventChloroform[3]
Reaction Time3 hours[3]
Reaction TemperatureReflux[3]
Reported Yield9.5 g (61%)[3]

Visualization: Synthesis of this compound

G cluster_main Synthesis of this compound start 1,3-Benzodioxole reagent NBS, Chloroform Reflux, 3h start->reagent product This compound reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Derivatization via Grignard Reaction

The bromine atom of this compound can be readily converted into a Grignard reagent, a powerful carbon-based nucleophile.[2][4] This reagent can then be used in a variety of carbon-carbon bond-forming reactions, such as coupling with alkyl halides or addition to carbonyl compounds.[2][5]

Experimental Protocol: Formation of Grignard Reagent and Coupling with Allyl Bromide

This protocol is adapted from the synthesis of Safrole.[2]

  • Reaction Setup : In a dry 500 mL flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (10-11 g) and anhydrous tetrahydrofuran (THF) (150 mL).[2]

  • Initiation : Add a small crystal of iodine and 2 mL of dibromomethane to initiate the Grignard reaction. Heating the oil bath to 50°C is recommended to start the reaction.[2]

  • Addition of Aryl Bromide : Slowly add a solution of this compound (72 g) in THF to the activated magnesium, maintaining a gentle reflux. The addition typically takes about 60 minutes.[2]

  • Grignard Reagent Formation : After the addition is complete, continue to stir and reflux the mixture for an additional hour. The resulting brown liquid is the Grignard reagent.[2]

  • Coupling Reaction : Decant the Grignard reagent into a separate dry flask equipped with a dropping funnel and reflux condenser. Cool the solution and add allyl bromide (44 g) dropwise while stirring.[2]

  • Work-up : After allowing the reaction to proceed (e.g., standing overnight followed by 1 hour of reflux), quench the reaction by pouring it into a solution of hydrochloric acid (20 mL of 37% HCl in 500 mL water).[2]

  • Purification : The product can be isolated via steam distillation, extraction with a suitable solvent like diethyl ether, followed by washing, drying, and vacuum distillation.[2]

Data Presentation
ParameterValue/ConditionSource
Starting MaterialThis compound[2]
ReagentsMagnesium, Allyl Bromide[2]
SolventTetrahydrofuran (THF)[2]
Reaction TemperatureReflux[2]
Key Intermediate4-(1,3-benzodioxolyl)magnesium bromide[2]
Final Product Example4-Allyl-1,3-benzodioxole (Safrole)[2]

Visualization: Grignard Reaction Pathway

G cluster_main Grignard Reaction and Coupling start This compound reagent1 Mg, THF Reflux start->reagent1 intermediate Grignard Reagent (Ar-MgBr) reagent1->intermediate reagent2 Allyl Bromide intermediate->reagent2 product 4-Allyl-1,3-benzodioxole reagent2->product

Caption: Pathway for Grignard reagent formation and subsequent coupling.

Derivatization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, and it is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol based on common conditions reported for Suzuki-Miyaura reactions.[1][8]

  • Reaction Setup : In a suitable reaction vessel (e.g., a two-necked flask or microwave vial), combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base (2.0-3.0 equiv, e.g., K₂CO₃, K₃PO₄, Na₂CO₃).[1][7][8]

  • Solvent Addition : Add a solvent system, which is often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, DMF, ACN/H₂O).[1][8]

  • Degassing : Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[7]

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, if necessary, a ligand (e.g., PPh₃, XPhos). The catalyst loading is typically low (0.1-5 mol%).[1][8]

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.[1][8]

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.[1][8]

Data Presentation: Examples of Suzuki-Miyaura Coupling
Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Source
Phenylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O10033-89 (range for various derivatives)[1]
Various substituted boronic acidsPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O100Good yields[1]
Phenylboronic acidMagnetic supported Pd(II)Na₂CO₃DMA100-140up to 94

Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-Br pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)Ln-R pd2_ox->pd2_trans Transmetalation (+ R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] This powerful transformation allows for the coupling of this compound with a wide range of primary and secondary amines, which is highly valuable in drug discovery for synthesizing aryl amine structures.

General Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol based on established Buchwald-Hartwig methodologies.[11][12]

  • Reaction Setup : In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong, non-nucleophilic base (1.2-2.0 equiv, e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).[12]

  • Catalyst System : Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate phosphine ligand (e.g., tBuDavePhos, BINAP, P(o-tolyl)₃).[11][12]

  • Solvent and Degassing : Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF). Seal the vessel and purge with an inert gas.

  • Heating : Heat the reaction mixture to the required temperature (typically 80-110°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification : After cooling, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Data Presentation: Example of Buchwald-Hartwig Amination Conditions

Specific quantitative data for this compound was limited in the initial search, so a representative table based on a similar substrate (4-bromo-1H-1-tritylpyrazole) is provided for context.[11]

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Source
PiperidinePd(dba)₂ / tBuDavePhosNaOt-BuToluene10060[11]
MorpholinePd(dba)₂ / tBuDavePhosNaOt-BuToluene10067[11]
PyrrolidinePd(dba)₂ / tBuDavePhosNaOt-BuToluene1007[11]

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-Br pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_amido Ar-Pd(II)Ln-NR₂ pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ HNR₂) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-1,3-benzodioxole, with a focus on improving reaction yields and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction resulted in a low or no yield of the desired product. What are the potential causes and solutions?

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Potential Cause: Insufficient reaction time or temperature.

    • Suggested Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, consider extending the reaction time or slightly increasing the temperature.

  • Loss of Product During Work-up:

    • Potential Cause: Formation of emulsions during aqueous extraction, leading to product loss.[1]

    • Suggested Solution: To break up emulsions, you can try adding a saturated brine solution or a small amount of a different organic solvent. In some cases, adding a drying agent like magnesium sulfate directly to the emulsified layer can help in separation.[1]

  • Poor Quality of Starting Material:

    • Potential Cause: Impurities in the 1,3-benzodioxole starting material can interfere with the reaction.

    • Suggested Solution: Ensure the purity of your starting material. If necessary, purify the 1,3-benzodioxole by distillation before use.

  • Suboptimal Brominating Agent or Conditions:

    • Potential Cause: The chosen brominating agent or reaction conditions may not be optimal for this specific substrate. Classical methods often require harsh conditions and may lack regioselectivity.[2]

    • Suggested Solution: Consider using N-Bromosuccinimide (NBS) in acetonitrile, which can provide high para-regioselectivity and high yields without the need for strong acids or metal catalysts.[2]

Q2: The final product mixture contains multiple products, including isomers. How can I improve the regioselectivity?

The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution.

  • Potential Cause: Both the ortho and para positions relative to the ether linkage are activated.

  • Suggested Solution: The choice of solvent can significantly influence regioselectivity. Using acetonitrile as a solvent with NBS has been shown to afford high para-regioselectivity for the bromination of activated arenes like 1,3-benzodioxole.[2] Lowering the reaction temperature may also favor the formation of the thermodynamically more stable para-product.

Q3: The reaction mixture turned into a dark-colored tar. What went wrong?

The formation of a tarry mixture is often indicative of side reactions or product decomposition.

  • Potential Cause: The reaction temperature was too high, or the brominating agent was added too quickly, leading to an uncontrolled exothermic reaction.

  • Suggested Solution: Maintain careful control over the reaction temperature. Use an ice bath to cool the reaction vessel, especially during the addition of the brominating agent. Add the brominating agent dropwise or in small portions to manage the reaction's exothermicity.

Q4: I'm having difficulty with the purification of this compound. What are the best practices?

Purification can be challenging due to the properties of the product and byproducts.

  • Challenge: The high boiling point of this compound makes atmospheric distillation difficult and can lead to decomposition.[3]

  • Suggested Solution: Vacuum distillation is the recommended method for purifying the final product.[3]

  • Challenge: Co-distillation of byproducts or starting material.

  • Suggested Solution: A fractional distillation column (e.g., a Vigreux column) can improve the separation during vacuum distillation. Alternatively, column chromatography on silica gel can be an effective method for separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A widely used and effective method is the electrophilic bromination of 1,3-benzodioxole using N-Bromosuccinimide (NBS) as the brominating agent.[1] The choice of solvent is crucial for yield and selectivity, with acetonitrile being reported to give excellent results.[2]

Q2: What are the expected yields for this synthesis?

Yields can vary significantly depending on the chosen method and experimental conditions.

  • Using NBS in chloroform has been reported to yield around 61-67%.[1]

  • A greener approach using NBS in acetonitrile has been shown to achieve a yield of up to 93% for the para-bromination of 1,3-benzodioxole.[2]

Q3: Are there "greener" or more environmentally friendly methods available?

Yes. The use of NBS in acetonitrile is considered a greener approach as it avoids the use of corrosive acids, metal catalysts, and halogenated solvents.[2] Another alternative involves the use of ammonium bromide and hydrogen peroxide in acetic acid, which also avoids harsher reagents.[4]

Q4: What are the key safety precautions for this synthesis?

  • Corrosive and Toxic Reagents: Many brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The bromination reaction can be exothermic. It is crucial to control the rate of addition of the brominating agent and to use a cooling bath to manage the reaction temperature.

  • Solvent Hazards: Be aware of the hazards associated with the solvents being used. For example, chloroform is a suspected carcinogen.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Brominating AgentSolventCatalyst/AdditiveReported YieldKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS)ChloroformNone61-67%[1]Readily available reagentsUse of a halogenated solvent, moderate yield.
N-Bromosuccinimide (NBS)AcetonitrileNone93%[2]High yield, high para-selectivity, greener solvent.Acetonitrile can be more expensive than other solvents.
Ammonium Bromide/H₂O₂Acetic AcidNoneNot specifiedAvoids NBS, readily available reagents.[4]Yield and selectivity may vary.

Experimental Protocols

Protocol 1: High-Yield Synthesis using NBS in Acetonitrile

This protocol is based on the greener approach described for the para-bromination of activated arenes.[2]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1 equivalent) in acetonitrile.

  • In a separate container, dissolve NBS (1.1 equivalents) in acetonitrile.

  • Slowly add the NBS solution to the 1,3-benzodioxole solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with a saturated sodium bicarbonate solution to quench any remaining bromine and neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Protocol 2: Synthesis using NBS in Chloroform

This protocol is based on a commonly cited procedure.[1]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Sodium hydroxide solution

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 1,3-benzodioxole (1 equivalent), NBS (1.05 equivalents), and chloroform.

  • Reflux the mixture with stirring for approximately 3 hours.[1]

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with chloroform.

  • Evaporate the chloroform from the combined filtrate, for instance, using a rotary evaporator.[1]

  • Dissolve the crude product in diethyl ether and wash with a sodium hydroxide solution, followed by distilled water. Be cautious of emulsion formation.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound.

  • Purify the product by vacuum distillation.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification start Dissolve 1,3-Benzodioxole in Solvent mix Combine Reactants (Controlled Addition) start->mix reagent Prepare Brominating Agent Solution reagent->mix react Stir at Controlled Temperature mix->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low or No Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Product Loss during Work-up? start->workup_loss poor_reagents Poor Reagent Quality? start->poor_reagents extend_time Extend Reaction Time/ Increase Temperature incomplete_rxn->extend_time break_emulsion Break Emulsions (e.g., with brine) workup_loss->break_emulsion purify_sm Purify Starting Material poor_reagents->purify_sm check_tlc Monitor by TLC extend_time->check_tlc

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Grignard Reactions with 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing byproduct formation in Grignard reactions involving 4-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct observed in the Grignard reaction with this compound?

A1: The most common and significant byproduct is the homocoupling product, 5,5'-Bi(benzo[d][1][2]dioxole), formed through a Wurtz-type coupling reaction.[1][3] This occurs when the newly formed Grignard reagent, (1,3-benzodioxol-4-yl)magnesium bromide, reacts with unreacted this compound.

Q2: What are the main causes of excessive homocoupling byproduct formation?

A2: High local concentrations of the aryl bromide, elevated reaction temperatures, and the choice of solvent can all contribute to an increased yield of the homocoupling byproduct.[1] A rapid addition of this compound can create localized areas with a high concentration of the starting material, favoring the Wurtz coupling side reaction.[1]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: To suppress the formation of the homocoupling product, it is recommended to add the this compound solution slowly and dropwise to the magnesium turnings.[1] Maintaining a low and controlled reaction temperature is also crucial. Additionally, ensuring a large surface area of magnesium is available can help favor the formation of the Grignard reagent over the side reaction.

Q4: Besides homocoupling, what other byproducts or issues can arise?

A4: Other potential issues include the reaction of the Grignard reagent with atmospheric moisture or oxygen, which underscores the importance of conducting the reaction under strictly anhydrous and inert conditions.[1] The presence of any protic sources, such as water or alcohols in the solvent or on the glassware, will quench the Grignard reagent. Incomplete reaction can also be an issue, leading to the presence of unreacted starting material.

Q5: My Grignard reaction with this compound is difficult to initiate. What can I do?

A5: The magnesium surface can be passivated by a layer of magnesium oxide. Activation of the magnesium is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the this compound.[4][5] Mechanical activation, such as crushing the magnesium turnings with a glass rod (in an inert atmosphere), can also be effective.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the Grignard reaction of this compound.

Symptom Possible Cause(s) Recommended Action(s)
Low or no yield of desired product 1. Inactive magnesium surface. 2. Presence of moisture or oxygen. 3. Incorrect stoichiometry.1. Activate magnesium with iodine or 1,2-dibromoethane. Use fresh, high-quality magnesium turnings. 2. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Accurately measure all reagents.
High yield of homocoupling byproduct (5,5'-Bi(benzo[d][1][2]dioxole)) 1. High local concentration of this compound. 2. Elevated reaction temperature. 3. Inefficient stirring.1. Add the this compound solution dropwise and slowly to the magnesium suspension. 2. Maintain a low and consistent reaction temperature using an ice bath or other cooling method. 3. Ensure vigorous and efficient stirring throughout the addition to quickly disperse the aryl bromide.
Reaction fails to initiate 1. Passivated magnesium surface. 2. Insufficiently reactive conditions.1. Activate the magnesium turnings as described above. 2. Gentle warming of the flask may be required to initiate the reaction. Once initiated, maintain a controlled temperature.
Presence of unreacted this compound in the final product mixture 1. Incomplete reaction. 2. Insufficient reaction time.1. Ensure all the magnesium has been consumed. If not, the reaction is incomplete. 2. Allow the reaction to stir for an adequate amount of time after the addition of the aryl bromide is complete to ensure full conversion.

Experimental Protocols

Protocol: Minimized Byproduct Formation in the Grignard Reaction of this compound

This protocol is designed to minimize the formation of the homocoupling byproduct.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous solvent (e.g., diethyl ether) to the flask. Gently warm the flask until the brown color of the iodine disappears, indicating the activation of the magnesium.

  • Grignard Reagent Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is typically indicated by gentle refluxing.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an external cooling bath to control the reaction temperature if necessary.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous solvent dropwise.

  • Quenching: After the reaction with the electrophile is complete (monitor by TLC or GC-MS), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired product from any residual homocoupling byproduct.

Visualizations

Grignard_Reaction_Pathway cluster_reagent_formation Grignard Reagent Formation cluster_desired_reaction Desired Reaction cluster_byproduct_formation Byproduct Formation (Wurtz Coupling) A This compound Grignard (1,3-Benzodioxol-4-yl)magnesium bromide A->Grignard Anhydrous Ether/THF Byproduct 5,5'-Bi(benzo[d][1,3]dioxole) A->Byproduct Homocoupling Mg Mg Mg->Grignard Product Desired Product Grignard->Product Grignard->Byproduct Electrophile Electrophile (E+) Electrophile->Product Nucleophilic Addition Troubleshooting_Workflow Start Start Grignard Reaction Check_Initiation Does the reaction initiate? Start->Check_Initiation Activate_Mg Activate Mg with Iodine/1,2-Dibromoethane Check_Initiation->Activate_Mg No Proceed Proceed with Slow Addition Check_Initiation->Proceed Yes Activate_Mg->Proceed Analyze_Products Analyze Product Mixture (GC-MS/NMR) Proceed->Analyze_Products High_Byproduct High Homocoupling Byproduct? Analyze_Products->High_Byproduct Optimize_Conditions Optimize Conditions: - Slower Addition Rate - Lower Temperature - Vigorous Stirring High_Byproduct->Optimize_Conditions Yes Low_Yield Low Yield of Desired Product? High_Byproduct->Low_Yield No Optimize_Conditions->Start Check_Anhydrous Ensure Anhydrous Conditions & Correct Stoichiometry Low_Yield->Check_Anhydrous Yes Success Successful Synthesis Low_Yield->Success No Check_Anhydrous->Start

References

Troubleshooting low conversion in Suzuki coupling of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Suzuki coupling of 4-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the most common initial checks I should perform?

A1: When facing low conversion, a systematic approach is essential. Start by verifying the fundamental aspects of your reaction setup.[1]

  • Reagent Quality: Confirm the purity and integrity of your starting materials. This compound should be pure, and the boronic acid or ester should be checked for decomposition (protodeboronation).[1] The stability of boronic acids is a frequent cause of low yields.[1]

  • Catalyst Activity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] The catalyst's activity can degrade over time, so using a fresh batch or testing it on a known, reliable reaction is advisable.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical.[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands used.[2][3] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]

Q2: I suspect an issue with my palladium catalyst. How can I troubleshoot catalyst-related problems?

A2: Catalyst issues are a primary cause of failed Suzuki couplings. Problems can range from catalyst choice to deactivation.

  • Catalyst Choice: For an electron-rich aryl bromide like this compound, the oxidative addition step can be sluggish.[4] While standard catalysts like Pd(PPh₃)₄ can work, modern, more robust systems are often more effective. Consider using Buchwald-type palladacycle precatalysts (e.g., G3 or G4) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are designed to accelerate oxidative addition and improve catalytic turnover.[1][3][4]

  • Catalyst Deactivation: Palladium catalysts can deactivate by forming palladium black, an inactive form of palladium.[1] This can be caused by high temperatures or the presence of oxygen.[1][2] If you observe a black precipitate, catalyst deactivation is likely. Catalyst deactivation can also occur during recycling due to strong adsorption of the product onto the catalyst support.[5][6]

  • Catalyst Loading: Typically, catalyst loading is between 1-5 mol%. For challenging couplings, a higher loading may be required, but simply adding more catalyst is often not the solution if other parameters are suboptimal.[3]

Q3: The choice of base seems critical. How do I select the right base and what problems can arise?

A3: The base plays multiple crucial roles in the Suzuki coupling: it activates the organoboron species to facilitate transmetalation, participates in the formation of the active palladium complex, and can accelerate the final reductive elimination step.[7][8][9] An incorrect choice can halt the reaction or promote side reactions.

  • Base Strength and Type: The base must be strong enough to form the boronate species required for transmetalation.[7][8] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[10][11] For base-sensitive substrates, milder bases like KF can be effective.[9]

  • Solubility: The base's solubility in the reaction medium is critical.[2] Often, aqueous solutions of inorganic bases are used, creating a two-phase system. In such cases, efficient stirring is vital.[2] For anhydrous conditions, bases like K₃PO₄ are often used, and their effectiveness can be improved by using finely ground powder.[4]

  • Impact on Side Reactions: A base that is too strong or used at high temperatures can promote side reactions like dehalogenation.[12]

Q4: My boronic acid appears to be decomposing. What is causing this and how can I prevent it?

A4: Boronic acid instability is a very common reason for low yields in Suzuki couplings.[1] The primary decomposition pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[1]

  • Causes: Protodeboronation is often promoted by water and the base.[2] Electron-deficient boronic acids are particularly susceptible.[2]

  • Prevention Strategies:

    • Use a Milder Base: Employing bases like K₃PO₄ or KF can reduce the rate of protodeboronation.[2]

    • Anhydrous Conditions: While many protocols use water, switching to a strictly anhydrous system can preserve the boronic acid.[2]

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][2] These reagents often release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.[2][13]

Q5: I am observing significant side products like the dehalogenated starting material. What causes this and how can it be fixed?

A5: Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene, consuming the starting material.[12]

  • Causes: This side reaction is often promoted by high temperatures, prolonged reaction times, and certain bases or solvents.[12] The phosphine ligand's properties can also influence the rate of dehalogenation versus the desired cross-coupling.[12]

  • Mitigation Strategies:

    • Milder Conditions: Try lowering the reaction temperature or reducing the reaction time.

    • Base Selection: Screen different bases. Some bases may be more prone to acting as hydride donors or promoting pathways that lead to dehalogenation.[12]

    • Ligand Choice: The electronic and steric properties of the ligand can be tuned to favor the cross-coupling pathway.

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start_node start_node check_node check_node action_node action_node result_node result_node issue_node issue_node start Low Conversion Observed q_check 1. Verify Reagent Quality & Stoichiometry start->q_check q_ok Reagents OK? q_check->q_ok c_check 2. Review Reaction Setup & Conditions c_ok Setup OK? c_check->c_ok cat_check 3. Evaluate Catalyst System cat_ok Catalyst OK? cat_check->cat_ok bs_check 4. Screen Base & Solvent bs_ok Yield Improved? bs_check->bs_ok bs_fix Systematically Vary Base & Solvent bs_check->bs_fix sp_check 5. Analyze for Side Products sp_ok Side Products Identified? sp_check->sp_ok q_ok->c_check Yes q_fix Replace/Purify Reagents Use Boronic Ester q_ok->q_fix No c_ok->cat_check Yes c_fix Ensure Inert Atmosphere Degas Solvents Check Temp/Time c_ok->c_fix No cat_ok->bs_check Yes cat_fix Use Fresh Catalyst Switch to Modern Precatalyst/Ligand cat_ok->cat_fix No bs_ok->sp_check No success Optimized Reaction bs_ok->success Yes sp_fix Adjust Conditions to Minimize (e.g., Lower Temp, Change Base) sp_ok->sp_fix Yes sp_ok->success No q_fix->q_check c_fix->c_check cat_fix->cat_check bs_fix->bs_check sp_fix->bs_check

Caption: A step-by-step workflow for troubleshooting low conversion issues.

Data on Reaction Parameter Effects

The choice of solvent and base can dramatically impact the yield of the Suzuki coupling. Below are tables summarizing the effects of these parameters from studies on similar aryl bromide substrates.

Table 1: Effect of Different Bases on Yield

EntryBase (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O10012~59[14]
2K₃PO₄ (3.0)Dioxane/H₂O12010 min (MW)~53[15]
3Na₂CO₃ (1.0)ACN/H₂O900.5Moderate
4Cs₂CO₃ (1.5)Dioxane801.5~96[13]
5KF (2.0)THF8012Varies

Note: Yields are highly substrate and condition dependent. This table is for comparative purposes.

Table 2: Effect of Different Solvents on Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DioxaneK₂CO₃1002459[14]
2THFK₂CO₃10024Lower Yield
3Acetonitrile (MeCN)K₂CO₃1002430[14]
4TolueneK₂CO₃10024No Product[14]
5DMF/H₂OK₂CO₃RT-~91[16]
6t-BuOH/H₂OK₂CO₃8024Moderate[17]

Note: The optimal solvent depends on the specific substrates, catalyst, and base used.[16][18]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

  • Reaction Setup: To a flame-dried reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[2] Allow the inert gas to bubble through the solution for 10-15 minutes. Finally, add the palladium catalyst and ligand (typically 1-5 mol%).[2][3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

  • Freeze: Place the solvent in a robust flask with a sidearm and stopcock. Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 10-15 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. Dissolved gases will bubble out of the liquid into the vacuum headspace.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed. After the final thaw, backfill the flask with an inert gas.

Reaction Mechanism and Component Relationships

Understanding the catalytic cycle is key to troubleshooting. Each component—catalyst, ligand, base, and solvent—plays a distinct role in the three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from 4-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed. When synthesized via bromination of 1,3-benzodioxole, potential impurities include:

  • Unreacted 1,3-benzodioxole: The starting material may not have fully reacted.

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-1,3-benzodioxole isomers.

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.

  • Polymeric tars: The product can be prone to degradation and polymerization, especially at elevated temperatures, leading to the formation of dark, tarry substances.

Q2: Why is my this compound dark and oily?

A2: A dark and oily appearance often indicates the presence of polymeric tars and other colored impurities. These can form due to overheating during the reaction or distillation. It is crucial to purify the product to remove these non-volatile residues.

Q3: Is it necessary to use vacuum distillation for purification?

A3: Yes, vacuum distillation is highly recommended for the purification of this compound. The compound has a high boiling point and is susceptible to decomposition at atmospheric pressure, which can lead to the formation of tars and reduce the yield of the desired product. Distillation under reduced pressure allows the compound to boil at a lower temperature, minimizing thermal degradation.

Q4: Can I use recrystallization to purify this compound?

A4: While this compound is often a liquid or a low-melting solid at room temperature, recrystallization can still be a viable purification method, particularly for removing small amounts of impurities if the crude product is a solid. The choice of solvent is critical. A solvent system where the compound is soluble at high temperatures and insoluble at low temperatures is required. Common solvent systems for similar aromatic compounds include hexanes, ethanol, or methanol, sometimes in combination with water.

Q5: What is the purpose of washing the crude product with a basic solution?

A5: Washing the crude product with a basic solution, such as aqueous sodium hydroxide or sodium bicarbonate, is a common step to remove acidic impurities. This can include any residual acidic reagents from the synthesis or acidic byproducts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Product "fries" or turns into tar during distillation. Distillation at atmospheric pressure.Use vacuum distillation to lower the boiling point and prevent thermal decomposition. Ensure the vacuum is sufficiently low (e.g., <10 mmHg).
Poor separation of product and impurities during distillation. Inefficient distillation setup.Use a fractionating column to improve the separation of components with close boiling points. Ensure the column is properly packed and insulated.
Product solidifies in the condenser during distillation. Condenser water is too cold, or the distillation rate is too high.Use slightly warmer water in the condenser or reduce the heating rate to slow down the distillation.
Formation of an emulsion during aqueous wash. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
Low recovery of the product after purification. Product loss during transfers and workup steps.Minimize the number of transfers. Ensure complete extraction from aqueous layers. Be cautious not to discard the product layer.
Product is still colored after distillation. Presence of persistent colored impurities.Consider a post-distillation purification step such as column chromatography or treatment with activated carbon followed by filtration.
Recrystallization yields an oil instead of crystals. The boiling point of the solvent is higher than the melting point of the product, or the solution is cooling too rapidly.Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Purity Data

The following table summarizes typical purity levels of this compound after various purification steps. Please note that these are representative values and actual results may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Key Impurities Removed
Vacuum Distillation 70-85%>95%Unreacted starting materials, high-boiling tars.
Steam Distillation 60-80%~90%Non-volatile tars and inorganic salts.
Column Chromatography 80-90%>98%Isomeric byproducts, closely related impurities.
Recrystallization >90% (if solid)>99%Minor impurities with different solubility profiles.

Experimental Protocols

Vacuum Distillation

This is the most common and effective method for purifying this compound.

Methodology:

  • Place the crude this compound in a round-bottom flask, not exceeding half the volume of the flask.

  • Add a few boiling chips or a magnetic stir bar.

  • Set up a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and begin heating the flask gently in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 82-83 °C at 0.6 mmHg).

  • Discard the initial lower-boiling fraction (forerun) and the high-boiling residue.

Steam Distillation

This method is useful for removing non-volatile impurities like tars.[1]

Methodology:

  • Place the crude this compound in a large round-bottom flask.

  • Add water to the flask (approximately 2-3 times the volume of the crude product).

  • Set up a steam distillation apparatus. Steam can be generated in-situ by heating the flask or introduced from an external source.

  • Heat the mixture to boiling, and pass steam through it.

  • The product will co-distill with the water. Collect the cloudy distillate in a receiving flask.

  • Continue the distillation until the distillate runs clear.

  • Extract the collected distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent by rotary evaporation to obtain the purified product.

Column Chromatography

Column chromatography is effective for separating closely related impurities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the desired compound.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow_vacuum_distillation crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect_forerun Collect & Discard Forerun heat->collect_forerun residue Leave High-Boiling Residue heat->residue collect_product Collect Product Fraction collect_forerun->collect_product pure_product Purified this compound collect_product->pure_product

Caption: Workflow for Vacuum Distillation.

experimental_workflow_steam_distillation crude Crude this compound + Water setup Assemble Steam Distillation Apparatus crude->setup distill Heat & Pass Steam setup->distill collect Collect Distillate distill->collect extract Extract with Organic Solvent collect->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for Steam Distillation.

experimental_workflow_column_chromatography crude Crude this compound load_sample Load Sample crude->load_sample prepare_column Prepare & Pack Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for Column Chromatography.

References

Optimizing Reaction Conditions for 4-Bromo-1,3-benzodioxole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1,3-benzodioxole. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most frequently employed method is the electrophilic aromatic bromination of 1,3-benzodioxole. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[1] An alternative "greener" approach involves the use of ammonium bromide and hydrogen peroxide in acetic acid.[2] Another reported method is the oxybromination using iso-amyl nitrite and hydrobromic acid.[3]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen method and reaction conditions. With NBS in chloroform, a yield of around 61-67% can be expected.[1][4] The oxybromination method in dichloromethane has been reported to achieve a yield of up to 90%.[3]

Q3: What are the main side reactions and potential impurities?

A3: The primary side reaction is the formation of dibrominated products. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[2] Other impurities may arise from incomplete reaction, leaving unreacted 1,3-benzodioxole, or from the decomposition of reagents or products, which can lead to the formation of tarry mixtures, especially at elevated temperatures.[5][6]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Thin Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and assessing the purity of the crude product.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.[5] 2. Sub-optimal reaction temperature. 3. Poor quality of starting materials.[5] 4. Loss of product during work-up.[1]1. Monitor the reaction progress using TLC to ensure completion.[2] 2. Optimize the reaction temperature; for NBS bromination, refluxing in chloroform is common.[1] 3. Ensure starting materials are pure and dry.[1] 4. Be cautious during extraction and purification steps to minimize product loss.[1]
Formation of a Dark or Tarry Mixture 1. Reaction temperature is too high.[5][6] 2. Presence of impurities in the starting material.[5]1. Maintain careful control over the reaction temperature. Use a controlled heating source. 2. Purify the starting 1,3-benzodioxole if necessary.
Difficulties in Product Purification 1. Formation of a stable emulsion during aqueous work-up.[1] 2. Co-distillation with byproducts. 3. Product decomposition at high temperatures during distillation.[6]1. To break emulsions, try adding a small amount of a different organic solvent (e.g., dichloromethane) or a drying agent like magnesium sulfate.[1] 2. Utilize column chromatography for purification if simple distillation is ineffective. 3. Purify the product by vacuum distillation to lower the boiling point and prevent decomposition.[6]
Presence of Multiple Products (e.g., dibrominated species) 1. Incorrect stoichiometry of the brominating agent.[2] 2. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent. 2. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-bromination.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound via Oxybromination [3]

SolventYield (%)
Dichloromethane90
Acetonitrile85
Tetrahydrofuran80
Diethyl ether75
Toluene70

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a demonstrated synthesis.[1]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Chloroform (dry)

  • Diethyl ether

  • Sodium hydroxide solution

  • Distilled water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-benzodioxole in dry chloroform.

  • Add a stoichiometric amount of N-bromosuccinimide to the solution.

  • Heat the mixture to reflux and maintain for approximately 3 hours, with stirring.

  • After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with distilled water. If an emulsion forms, it can be broken by the addition of dichloromethane and/or anhydrous magnesium sulfate.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.

Method 2: Bromination using Ammonium Bromide and Hydrogen Peroxide

This protocol is based on a greener alternative to traditional bromination.[2]

Materials:

  • 1,3-Benzodioxole

  • Ammonium bromide

  • 30% Hydrogen peroxide

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, charge the 1,3-benzodioxole and ammonium bromide in acetic acid.

  • Add 30% hydrogen peroxide dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product should be purified by vacuum distillation to avoid decomposition.[2]

Visualizations

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Check Product Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction check_purity Check Product Purity (TLC/NMR) good_yield->check_purity impure Product Impure check_purity->impure Impure pure Product Pure check_purity->pure Pure multiple_products Multiple Products (e.g., Dibromination)? impure->multiple_products end End pure->end yes_incomplete Increase Reaction Time/ Temperature & Monitor by TLC incomplete_reaction->yes_incomplete Yes no_incomplete Check Starting Material Purity/ Work-up Procedure incomplete_reaction->no_incomplete No yes_incomplete->start no_incomplete->start yes_multiple Adjust Stoichiometry/ Reaction Time multiple_products->yes_multiple Yes no_multiple Purification Issue? multiple_products->no_multiple No yes_multiple->start emulsion Emulsion during Work-up? no_multiple->emulsion yes_emulsion Add Different Solvent/ Drying Agent emulsion->yes_emulsion Yes no_emulsion Consider Column Chromatography/ Vacuum Distillation emulsion->no_emulsion No yes_emulsion->check_purity no_emulsion->check_purity ReactionPathway start 1,3-Benzodioxole product This compound start->product Electrophilic Aromatic Substitution reagents Brominating Agent (e.g., NBS or NH4Br/H2O2) reagents->product side_product Dibrominated Byproducts product->side_product Over-bromination

References

Preventing decomposition of 4-Bromo-1,3-benzodioxole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathway is the cleavage of the 1,3-benzodioxole ring to form the corresponding catechol derivative (4-bromobenzene-1,2-diol). This is often facilitated by acidic conditions. Other potential decomposition routes include debromination and polymerization under harsh conditions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[1]

Q2: What general storage conditions are recommended to ensure the stability of this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry place, away from light, and in a tightly sealed container to prevent exposure to moisture and air.[1]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the methylenedioxy bridge is susceptible to cleavage under both strong acidic and certain basic conditions. Strong Lewis acids (e.g., BBr₃, AlCl₃) and Brønsted acids can readily cleave the ether linkages to yield a catechol. Certain strong basic conditions can also promote decomposition.

Q4: What are common impurities found in this compound, and how can they be removed?

A4: Common impurities may include unreacted starting materials from its synthesis (e.g., 1,3-benzodioxole) or byproducts such as isomeric bromobenzodioxoles. Decomposition can lead to the formation of 4-bromocatechol. Purification can typically be achieved through vacuum distillation or column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Cleavage of the 1,3-Benzodioxole Ring

Symptom: Formation of a polar, UV-active byproduct, often with a catechol-like structure, observed by TLC or LC-MS. This may be accompanied by a darkening of the reaction mixture.

Common Causes & Solutions:

CauseRecommended Action
Strong Lewis or Brønsted Acid Catalyst Avoid using strong Lewis acids like BBr₃ or AlCl₃. If an acid catalyst is necessary, consider using a milder one or a heterogeneous acid catalyst that can be easily removed. Perform the reaction at the lowest effective temperature.
Acidic Workup Conditions During aqueous workup, neutralize acidic solutions promptly. Use buffered solutions or mild bases like sodium bicarbonate to quench the reaction. Avoid prolonged exposure to strong acids.
High Reaction Temperatures High temperatures, especially in the presence of acidic or basic reagents, can promote ring opening. Optimize the reaction to proceed at a lower temperature, even if it requires a longer reaction time.
Certain Basic Reagents While generally more stable to bases than acids, strong bases at elevated temperatures can cause decomposition. Use the minimum required amount of base and maintain low temperatures.
Issue 2: Poor Yield or Side Reactions in Grignard Formation

Symptom: Low conversion of this compound to the corresponding Grignard reagent, or formation of a significant amount of a non-polar byproduct (e.g., biphenyl dimer).

Common Causes & Solutions:

CauseRecommended Action
Inactive Magnesium Use fresh, high-purity magnesium turnings. Activate the magnesium prior to the addition of the aryl bromide using methods such as mechanical stirring, a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of Moisture Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Biphenyl Dimer This is a common side reaction (Wurtz coupling). It can be minimized by the slow, dropwise addition of the this compound solution to the activated magnesium. This maintains a low concentration of the aryl bromide, favoring Grignard formation over dimerization.
Issue 3: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions

Symptom: Low yield of the desired coupled product with evidence of starting material decomposition (e.g., formation of catechol or debrominated benzodioxole).

Common Causes & Solutions:

CauseRecommended Action
Harsh Reaction Conditions Prolonged heating at high temperatures can lead to decomposition. Screen different palladium catalysts and ligands to find a system that operates efficiently at a lower temperature.
Strongly Basic Conditions Some palladium coupling reactions require a strong base. If decomposition is observed, consider screening alternative, milder bases (e.g., K₃PO₄, Cs₂CO₃) or using a biphasic system.
Ligand Choice The choice of ligand can influence the stability of the catalytic intermediates and the reaction rate. Electron-rich, bulky phosphine ligands can often promote faster reactions at lower temperatures, minimizing the thermal degradation of sensitive substrates.

Experimental Protocols

Protocol: Grignard Reagent Formation with Minimized Decomposition

This protocol provides a detailed methodology for the formation of the Grignard reagent from this compound, incorporating best practices to avoid common pitfalls.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator. Assemble the apparatus (three-neck flask with a stir bar, condenser, and dropping funnel) while hot and allow it to cool to room temperature under a stream of dry inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, then allow it to cool.

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

  • Propagation: The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting dark grey-brown solution of the Grignard reagent is ready for the subsequent reaction.

Visualizations

Decomposition_Pathways A This compound B 4-Bromocatechol A->B  Strong Acid (e.g., BBr₃)  or Base/Thiol   C Debrominated Product (1,3-Benzodioxole) A->C  Harsh Reducing Conditions  or certain catalytic cycles   D Polymeric Byproducts A->D  Extreme Heat / Strong Acid  

Caption: Primary decomposition pathways of this compound.

Grignard_Troubleshooting cluster_0 Problem: Low Grignard Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield of Grignard Reagent B Inactive Mg Surface (Oxide Layer) A->B C Presence of Water A->C D Wurtz Coupling (Biphenyl Formation) A->D E Activate Mg: - Iodine Crystal - 1,2-Dibromoethane - Mechanical Crushing B->E F Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere C->F G Minimize Dimerization: - Slow, dropwise addition of Aryl Bromide D->G

Caption: Troubleshooting guide for Grignard reactions with this compound.

References

Technical Support Center: Purification of 4-Bromo-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Bromo-1,3-benzodioxole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities originate from the bromination of 1,3-benzodioxole and include unreacted starting material (1,3-benzodioxole), di-brominated species (e.g., 4,5-dibromo-1,3-benzodioxole), and byproducts from the brominating agent, such as succinimide if N-bromosuccinimide (NBS) is used.

Q2: My crude this compound derivative appears as a dark oil. What could be the cause?

A2: The formation of a dark oil or tarry mixture can be due to several factors, including overheating during the reaction, leading to decomposition, or the presence of colored impurities. The reaction temperature should be carefully controlled, and the brominating agent should be added portion-wise to manage exothermic reactions.[1]

Q3: I am observing emulsion formation during the aqueous workup of my reaction mixture. How can I resolve this?

A3: Emulsion formation is a common issue when washing organic layers containing brominated compounds. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent with a lower polarity, like diethyl ether or hexanes, can sometimes help. In persistent cases, filtration through a pad of Celite® may be effective.

Q4: Can I use recrystallization to purify my this compound derivative?

A4: Recrystallization can be a very effective method for purifying solid this compound derivatives. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents to screen include hexanes, ethanol, isopropanol, and mixtures of these with water.[2]

Q5: My compound seems to be unstable on silica gel during column chromatography. What are my options?

A5: If you suspect your compound is degrading on silica gel, which can be acidic, you can either deactivate the silica gel or use an alternative stationary phase. To deactivate silica, you can flush the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample. Alternatively, you can use a less acidic stationary phase like alumina (neutral or basic).[3]

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is the most common method for purifying this compound derivatives. Below are troubleshooting tips for common issues.

Problem 1: Poor Separation of Product from Impurities

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. For many this compound derivatives, a good starting point is a mixture of hexanes and ethyl acetate.[4][5] Adjust the ratio to achieve an Rf value of ~0.3 for your desired product on a TLC plate.
Co-elution of Isomers Positional isomers can be challenging to separate. Try using a less polar solvent system and a longer column to increase the separation efficiency. A slow gradient elution can also be beneficial.
Sample Overload Loading too much crude material will result in broad, overlapping peaks. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.[2]

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Derivative Type Recommended Starting Solvent System (v/v) Notes
Non-polar derivativesHexanes:Ethyl Acetate (95:5 to 90:10)Good for derivatives with alkyl or other non-polar substituents.
Moderately polar derivatives (e.g., with ester or ether groups)Hexanes:Ethyl Acetate (80:20 to 70:30)Adjust polarity based on TLC analysis.
Polar derivatives (e.g., with nitro or amino groups)Dichloromethane:Methanol (98:2 to 95:5)For highly polar compounds, a small amount of methanol can be effective.[5][6]
Acidic derivatives (e.g., with a carboxylic acid group)Hexanes:Ethyl Acetate with 0.5-1% Acetic AcidThe acid in the eluent helps to suppress the ionization of the acidic group, leading to better peak shape.
Basic derivatives (e.g., with an amine group)Dichloromethane:Methanol with 0.5-1% TriethylamineThe triethylamine helps to neutralize the acidic sites on the silica gel, preventing peak tailing.[3]

Problem 2: Product Elutes Too Quickly or Not at All

Possible Cause Recommended Solution
Solvent Polarity is Too High If the product elutes with the solvent front (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Solvent Polarity is Too Low If the product remains at the top of the column (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or methanol).
Recrystallization

Recrystallization is an excellent technique for purifying solid derivatives, especially at a larger scale.

Problem: Product "Oils Out" Instead of Crystallizing

Possible Cause Recommended Solution
Solution is Supersaturated The concentration of the compound in the solvent is too high, causing it to precipitate as an oil. Try using a more dilute solution by adding more hot solvent.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
High Impurity Level A high concentration of impurities can inhibit crystallization. It may be necessary to first perform a quick filtration through a plug of silica gel to remove baseline impurities.[2]

Table 2: Suggested Solvents for Recrystallization of this compound Derivatives

Derivative Type Suggested Solvents Notes
Non-polar derivativesHexanes, Heptane, CyclohexaneThese non-polar solvents are often suitable for derivatives with low polarity.
Moderately polar derivativesEthanol, Isopropanol, Acetone, Ethyl AcetateThese solvents, alone or in combination with an anti-solvent like water or hexanes, are good starting points.
Polar derivativesEthanol/Water, Isopropanol/Water, AcetonitrileFor more polar compounds, a mixed solvent system is often required to achieve the desired solubility profile.

Experimental Protocols

Protocol 1: Purification of 4-Bromo-6-nitro-1,3-benzodioxole by Flash Column Chromatography

This protocol is for the purification of a polar derivative.

  • Preparation of the Column:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 4-Bromo-6-nitro-1,3-benzodioxole in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column. A good starting eluent is a mixture of dichloromethane and methanol (e.g., 99:1).

    • Apply gentle pressure to the top of the column (e.g., with a hand bellow or nitrogen line) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 98:2 or 95:5 dichloromethane:methanol).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-6-nitro-1,3-benzodioxole.

Protocol 2: Recrystallization of a Moderately Polar this compound Derivative
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should fully dissolve.

    • Allow the solution to cool. Crystals should form. If not, the solvent is not suitable.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No check_purity Check Purity (TLC, NMR, HPLC) recrystallization->check_purity chromatography->check_purity is_pure Is it pure? check_purity->is_pure final_product Pure Product is_pure->final_product Yes repurify Re-purify is_pure->repurify No repurify->is_solid

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_rf Is the product Rf ~0.3 on TLC? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_loading Is the column overloaded? check_rf->check_loading Yes adjust_polarity->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_isomers Are isomers present? check_loading->check_isomers No reduce_load->check_loading gradient Use a Slow Gradient and/or Longer Column check_isomers->gradient Yes success Improved Separation check_isomers->success No gradient->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Identification of Unknown Peaks in NMR of 4-Bromo-1,3-benzodioxole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of unknown peaks in Nuclear Magnetic Resonance (NMR) spectra of reaction mixtures involving 4-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A1: Unexpected aromatic signals often arise from starting materials, isomeric byproducts, or subsequent reaction products. Here are some common possibilities:

  • Unreacted 1,3-benzodioxole: If your synthesis involves the bromination of 1,3-benzodioxole, the presence of the starting material is a common impurity.

  • Isomeric Bromo-1,3-benzodioxoles: The bromination of 1,3-benzodioxole can sometimes lead to the formation of the 5-bromo isomer in addition to the desired 4-bromo product. Their aromatic proton signals will be distinct.

  • Debromination: Depending on the reaction conditions, the bromo group can be lost, leading to the reappearance of 1,3-benzodioxole.

  • Side-chain Reactions: If your reaction involves modification of the benzodioxole ring, consider the possibility of reactions at other positions on the ring.

Q2: My NMR spectrum shows peaks that do not correspond to any aromatic compound. What are other likely impurities?

A2: Non-aromatic impurities can originate from reagents, solvents, or byproducts of the reaction.

  • N-Bromosuccinimide (NBS) and Succinimide: If you used NBS for bromination, residual NBS or its byproduct, succinimide, may be present.

  • Solvents: Residual solvents used in the reaction or workup are a very common source of extraneous peaks.

  • Grignard Reaction Byproducts: If you performed a Grignard reaction, you might see byproducts like biphenyl, formed from the coupling of the Grignard reagent.

Q3: How can I confirm the identity of these unknown peaks?

A3: A combination of spectroscopic data and analytical techniques can help identify impurities:

  • Spiking: Add a small amount of a suspected impurity to your NMR sample. If the peak increases in intensity, it confirms the identity of that impurity.

  • 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.

  • Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the impurities, which is a crucial piece of information for their identification.

  • Comparison to Literature Data: Compare the chemical shifts of your unknown peaks with the data provided in the table below and in chemical databases.

Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and common impurities. Chemical shifts are reported in ppm downfield from TMS in CDCl₃, but may vary slightly depending on the solvent and concentration.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound ~6.9-7.1 (m, 3H, Ar-H), ~5.9-6.0 (s, 2H, O-CH₂-O)~148, ~147, ~123, ~113, ~110, ~109, ~102
5-Bromo-1,3-benzodioxole ~6.9-7.0 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.9 (s, 2H, O-CH₂-O)~148, ~147, ~125, ~114, ~110, ~109, ~102
1,3-Benzodioxole ~6.8 (m, 4H, Ar-H), ~5.9 (s, 2H, O-CH₂-O)~148, ~147, ~122, ~108, ~101
N-Bromosuccinimide (NBS) ~2.8 (s, 4H, CH₂-CH₂)~177 (C=O), ~29 (CH₂)
Succinimide ~2.7 (s, 4H, CH₂-CH₂), ~8.2 (br s, 1H, NH)~180 (C=O), ~30 (CH₂)

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-phenyl-1,3-benzodioxole.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and a stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Grignard Reaction of this compound with Acetone

Objective: To synthesize 2-(1,3-benzodioxol-4-yl)propan-2-ol.

Materials:

  • Magnesium turnings (1.2 mmol)

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or THF (5 mL)

  • This compound (1.0 mmol)

  • Acetone (1.0 mmol), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Flame-dry a round-bottom flask containing magnesium turnings and a stir bar under a stream of inert gas.

  • Allow the flask to cool to room temperature and add a small crystal of iodine.

  • Add anhydrous diethyl ether or THF to the flask.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the Grignard reagent has formed (the magnesium has been consumed), cool the mixture in an ice bath.

  • Add a solution of anhydrous acetone in the same solvent dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

Identification_Workflow Workflow for Identifying Unknown NMR Peaks cluster_Initial_Analysis Initial Analysis cluster_Hypothesis Hypothesis Generation cluster_Confirmation Confirmation cluster_Conclusion Conclusion Start Unknown Peaks in NMR Spectrum Check_Reagents Compare with NMR of Starting Materials & Reagents Start->Check_Reagents Check_Byproducts Consider Potential Side Products Start->Check_Byproducts Hypothesize Formulate Hypothesis about Impurity Structure Check_Reagents->Hypothesize Check_Byproducts->Hypothesize Spiking Spiking Experiment Hypothesize->Spiking TwoD_NMR 2D NMR Analysis (COSY, HSQC) Hypothesize->TwoD_NMR MS_Analysis Mass Spectrometry (GC-MS, LC-MS) Hypothesize->MS_Analysis Identify Identify Impurity Spiking->Identify Match TwoD_NMR->Identify Structure Confirmed MS_Analysis->Identify MW Confirmed Purify Purify Product Identify->Purify

Minimizing homocoupling in Suzuki reactions with 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki-Miyaura cross-coupling reactions involving 4-bromo-1,3-benzodioxole.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of an undesired symmetrical biaryl byproduct. This reduces the yield of the target molecule and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and mitigating the causes of homocoupling in your Suzuki reaction with this compound.

G cluster_start cluster_investigate Investigation cluster_solutions Solutions cluster_verify start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen Is the reaction rigorously degassed? pd_source Evaluate Palladium Source oxygen->pd_source Yes deoxygenate Improve Deoxygenation Protocol (e.g., Freeze-Pump-Thaw, Sparging) oxygen->deoxygenate No base_ligand Assess Base and Ligand Choice pd_source->base_ligand Using Pd(0) source use_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Buchwald G3/G4) pd_source->use_pd0 Using Pd(II) source? optimize_base Use Weaker Inorganic Base (e.g., K2CO3, K3PO4) base_ligand->optimize_base Using strong base (e.g., NaOH)? optimize_ligand Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) base_ligand->optimize_ligand Using weak base end Reduced Homocoupling, Higher Yield of Desired Product deoxygenate->end use_pd0->end optimize_base->end optimize_ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled byproduct and regenerate Pd(0).[1][2] Rigorous deoxygenation of solvents and the reaction setup is therefore critical.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly promote the homocoupling of the boronic acid as part of its reduction to the active Pd(0) state.[3]

The proposed mechanisms are illustrated in the diagram below.

G cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd0_O2 Pd(0)L2 PdII_O2 Pd(II)L2 Pd0_O2->PdII_O2 Oxidation O2 O2 Homocoupling_O2 R-R PdII_O2->Homocoupling_O2 Homocoupling BoronicAcid_O2 2 R-B(OH)2 BoronicAcid_O2->PdII_O2 Homocoupling_O2->Pd0_O2 Regeneration PdII_precatalyst Pd(II)X2 Homocoupling_PdII R-R PdII_precatalyst->Homocoupling_PdII Homocoupling BoronicAcid_PdII 2 R-B(OH)2 BoronicAcid_PdII->PdII_precatalyst Pd0_active Pd(0)L2 (Active Catalyst) Homocoupling_PdII->Pd0_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The palladium source significantly influences the extent of homocoupling.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require an initial reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they can enter the catalytic cycle directly without a pre-reduction step, thus minimizing the initial burst of homocoupling.[3]

  • Palladium Precatalysts (e.g., Buchwald G2, G3, G4): These are designed to generate the active Pd(0) species cleanly and efficiently, which can help to suppress side reactions like homocoupling.

Q3: What is the role of phosphine ligands in minimizing homocoupling with this compound?

A3: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For an electron-rich substrate like this compound, the choice of ligand is particularly important.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective.[1][4] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • Avoid Easily Oxidized Ligands: In the presence of residual oxygen, some phosphine ligands can be oxidized, leading to the formation of palladium species that may promote homocoupling.

Q4: How does the choice of base impact the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can increase homocoupling.[5][6]

  • Weaker Inorganic Bases: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred. They are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[7]

  • Base Strength and Substrate: The optimal base is often substrate-dependent and may require screening.

Data on Suzuki Coupling Conditions

While specific comparative data on homocoupling for this compound is limited, the following tables provide data for the Suzuki-Miyaura coupling of structurally similar aryl bromides, offering insights into effective reaction conditions.

Table 1: Illustrative Suzuki Coupling Conditions for a 6-Bromo-1,3-benzodioxole Derivative

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O (2:1:1)1101233-89

Data extracted from a study on the synthesis of 1,3-benzodioxole derivatives. The range of yields reflects the coupling with various arylboronic acids.

Table 2: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295

This data is compiled for structurally similar substrates to this compound and serves as a guide for catalyst system selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Deoxygenation using Freeze-Pump-Thaw

For particularly oxygen-sensitive reactions where homocoupling is a persistent issue, a more rigorous deoxygenation method is recommended.

  • Assemble the reaction flask with all solid reagents.

  • Add the solvent via syringe.

  • Freeze the mixture using a liquid nitrogen bath until the solvent is completely solid.

  • Apply a high vacuum to the flask for several minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the mixture to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas before proceeding with the addition of any liquid reagents or heating.

G cluster_setup Reaction Setup cluster_cycle Freeze-Pump-Thaw Cycle (Repeat 3x) cluster_final Final Steps A 1. Assemble Solids in Flask B 2. Add Solvent A->B C 3. Freeze with Liquid N2 B->C D 4. Apply High Vacuum C->D E 5. Thaw to Room Temp. D->E E->C Repeat F 6. Backfill with Inert Gas E->F G 7. Proceed with Reaction F->G

Caption: Experimental workflow for the Freeze-Pump-Thaw deoxygenation technique.

References

Alternative work-up procedures for 4-Bromo-1,3-benzodioxole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,3-benzodioxole. The following sections address common issues encountered during reaction work-up and purification, offering alternative procedures and detailed protocols.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the work-up of reactions involving this compound.

Issue 1: Persistent Emulsion During Aqueous Work-up

Problem: A stable emulsion forms between the organic and aqueous layers during extraction, making separation difficult and leading to product loss. This is a known issue when working with benzodioxole derivatives.[1]

Potential Causes:

  • Formation of amphiphilic side products.

  • Insufficient ionic strength of the aqueous layer.

  • Vigorous shaking of the separatory funnel.

Solutions:

Solution IDAlternative Work-up ProcedureExpected Outcome
SOL-01Brine Wash: After the initial aqueous wash, perform subsequent washes with a saturated sodium chloride (brine) solution.The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.
SOL-02Addition of a Different Organic Solvent: If using a solvent like diethyl ether or ethyl acetate, adding a small amount of a more nonpolar solvent like hexane or a denser solvent like dichloromethane (DCM) can alter the properties of the organic layer and help break the emulsion.[1]The change in density and polarity of the organic phase can disrupt the emulsion, leading to better layer separation.
SOL-03Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite® or glass wool.The fine particles of the filter aid can help to break up the emulsion, allowing the layers to separate upon collection.
SOL-04Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.Clear separation of the organic and aqueous phases.

Experimental Protocol: Brine Wash for Emulsion Resolution (SOL-01)

  • After the initial reaction quench and extraction with an organic solvent, transfer the entire mixture (including the emulsion) to a separatory funnel.

  • Allow the mixture to stand for 10-15 minutes. If some separation occurs, drain the lower aqueous layer.

  • Add saturated aqueous sodium chloride (brine) to the separatory funnel, typically 20-30% of the total volume of the organic layer.

  • Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to mix the layers.

  • Allow the layers to stand and separate. The brine should facilitate a sharper separation.

  • Drain the lower aqueous layer.

  • Wash the organic layer one more time with brine if necessary.

  • Proceed with drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Logical Workflow for Emulsion Troubleshooting

emulsion_troubleshooting start Emulsion Observed During Work-up brine Wash with Saturated Brine (SOL-01) start->brine check1 Emulsion Resolved? brine->check1 solvent Add Different Organic Solvent (e.g., Hexane or DCM) (SOL-02) check1->solvent No proceed Proceed to Drying Step check1->proceed Yes check2 Emulsion Resolved? solvent->check2 celite Filter through Celite® (SOL-03) check2->celite No check2->proceed Yes check3 Emulsion Resolved? celite->check3 centrifuge Centrifuge the Mixture (SOL-04) check3->centrifuge No check3->proceed Yes centrifuge->proceed end Consult Senior Chemist

Caption: Troubleshooting workflow for resolving emulsions.

Issue 2: Difficulty Removing Palladium Catalyst Residues after Suzuki Coupling

Problem: The final product is contaminated with residual palladium catalyst, which can be difficult to remove by standard extraction and can interfere with subsequent reactions or biological assays.

Potential Causes:

  • Formation of palladium black (insoluble Pd(0)).

  • Complexation of the product with palladium species.

Solutions:

Solution IDAlternative Work-up ProcedureExpected Outcome
SOL-05Aqueous Thiourea Wash: Wash the organic extract with a dilute aqueous solution of thiourea (e.g., 1-5% w/v).[2]Thiourea complexes with palladium, forming a water-soluble species that can be removed in the aqueous layer.
SOL-06Filtration through Celite® and/or Silica Gel: After dilution with an organic solvent, filter the reaction mixture through a plug of Celite® or silica gel before concentrating.[2]Insoluble palladium species are physically adsorbed onto the filter medium.
SOL-07Charcoal Treatment: Stir the crude product in a suitable solvent with activated charcoal for a period, then filter.Palladium residues are adsorbed onto the surface of the activated charcoal.

Experimental Protocol: Aqueous Thiourea Wash for Palladium Removal (SOL-05)

  • Following the Suzuki coupling reaction, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with water and brine as per a standard work-up.

  • Prepare a 1% (w/v) aqueous solution of thiourea.

  • Wash the organic layer with the 1% thiourea solution. Repeat if the organic layer still appears dark with palladium residues.

  • Wash the organic layer again with water and then brine to remove any remaining thiourea.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Signaling Pathway for Palladium Removal

palladium_removal cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product_Pd Product + Pd Catalyst Pd_Thiourea_Complex [Pd(thiourea)n]Cl2 (Water Soluble) Product_Pd->Pd_Thiourea_Complex Wash with Thiourea Solution Thiourea_aq Thiourea(aq)

Caption: Palladium removal via complexation with thiourea.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What can I do?

A1: Failure to initiate a Grignard reaction is a common issue, often related to the magnesium surface being passivated by an oxide layer. Here are some troubleshooting steps:

  • Activation of Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere (without solvent) to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be added to the ether and magnesium; its reaction with magnesium is exothermic and helps initiate the main reaction.

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). The ether solvent must be anhydrous. Even trace amounts of water will quench the Grignard reagent.

Q2: I have unreacted this compound in my final product after a coupling reaction. How can I remove it?

A2: Removing unreacted starting material is a common purification challenge.

  • Column Chromatography: This is the most effective method. This compound is significantly less polar than many of its more functionalized products (e.g., alcohols from Grignard reactions or biaryl compounds from Suzuki couplings). A silica gel column using a nonpolar eluent system (e.g., hexane/ethyl acetate) will typically allow for good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective. You may need to screen several solvents to find one where the product has low solubility at low temperatures and the starting material remains in solution.

Q3: What are some common side products in reactions involving this compound and how can they be minimized?

A3:

  • In Grignard Reactions: The most common side product is a homocoupled biphenyl (a Wurtz-type reaction). This can be minimized by adding the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.

  • In Suzuki Couplings: Homocoupling of the boronic acid is a potential side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the correct stoichiometry of reagents.

Q4: Can I perform a non-aqueous work-up for reactions with this compound?

A4: Yes, a non-aqueous work-up can be beneficial, especially if your product is water-sensitive. After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be suspended in a nonpolar solvent like hexane to precipitate out more polar impurities or salts. The mixture can then be filtered, and the filtrate containing the desired product can be further purified, for instance, by chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-1,3-benzodioxole and 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two positional isomers, 4-Bromo-1,3-benzodioxole and 5-Bromo-1,3-benzodioxole. An understanding of their relative reactivity is crucial for researchers, scientists, and drug development professionals in designing synthetic routes to complex molecules, as the 1,3-benzodioxole moiety is a common scaffold in many natural products and pharmacologically active compounds.[1][2] This comparison focuses on two key reactions for aryl bromides: the Suzuki-Miyaura cross-coupling and lithiation.

Theoretical Comparison of Reactivity

The differing positions of the bromine atom on the 1,3-benzodioxole ring in the 4- and 5-isomers lead to distinct electronic and steric environments, which in turn are predicted to influence their reactivity.

Electronic Effects: The 1,3-benzodioxole ring system is generally considered to be electron-donating due to the presence of the two oxygen atoms, which can donate electron density to the aromatic ring through resonance.[3] This increased electron density can affect the reactivity of the carbon-bromine bond. In electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions.[4][5][6][7] While the reactions discussed here are not electrophilic substitutions on the benzodioxole ring itself, the underlying electronic distribution is still relevant. The 5-position is para to one of the ring oxygens and ortho to the other, while the 4-position is ortho to one oxygen. This suggests that the electronic environment at the 5-position may be slightly more electron-rich, which could influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Steric Effects: Steric hindrance plays a significant role in the accessibility of the reaction center to bulky reagents, such as the palladium catalyst in Suzuki-Miyaura coupling.[1][8]

  • This compound: The bromine atom is located at the 4-position, which is ortho to one of the oxygen atoms of the dioxole ring. This proximity can create some steric hindrance, potentially impeding the approach of the bulky palladium-phosphine catalyst.

  • 5-Bromo-1,3-benzodioxole: The bromine atom at the 5-position is less sterically hindered compared to the 4-position.

Predicted Reactivity: Based on the interplay of electronic and steric effects, it is predicted that 5-Bromo-1,3-benzodioxole will generally exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to lower steric hindrance around the carbon-bromine bond. For lithiation reactions, which are also sensitive to steric effects, a similar trend is expected.

G cluster_0 This compound cluster_1 5-Bromo-1,3-benzodioxole 4-Bromo Bromine at C4 Steric_Hindrance_4 Higher Steric Hindrance (ortho to dioxole oxygen) 4-Bromo->Steric_Hindrance_4 leads to Reactivity_4 Predicted Lower Reactivity Steric_Hindrance_4->Reactivity_4 results in 5-Bromo Bromine at C5 Steric_Hindrance_5 Lower Steric Hindrance 5-Bromo->Steric_Hindrance_5 leads to Reactivity_5 Predicted Higher Reactivity Steric_Hindrance_5->Reactivity_5 results in

Figure 1. Predicted reactivity based on steric hindrance.

Experimental Data

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-6-nitro-1,3-benzodioxole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Dioxane80-100-75-90[9]
5-Bromo-6-nitro-1,3-benzodioxole 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Dioxane80-100-70-85[9]
5-Bromo-6-nitro-1,3-benzodioxole 3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Dioxane80-100-65-80[9]
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-100-Not Reported-

Note: Yields for this compound are not reported in the reviewed literature under comparable conditions but are expected to be lower than the 5-bromo isomer due to increased steric hindrance.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid. These protocols are based on established methods for analogous aryl bromides and can be adapted for a direct comparative study.[1][9]

G Start Start: Assemble Reactants Reactants Bromo-1,3-benzodioxole (1.0 eq) Phenylboronic acid (1.2 eq) Pd(PPh₃)₄ (3 mol%) K₂CO₃ (2.0 eq) Start->Reactants Solvent Add Toluene and Water Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to 80-100 °C and Stir Degas->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Dilute with Ethyl Acetate, Wash with Water and Brine Monitor->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Figure 2. Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol for 5-Bromo-1,3-benzodioxole

Materials:

  • 5-Bromo-1,3-benzodioxole (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 5-Bromo-1,3-benzodioxole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-benzodioxole.

Protocol for this compound

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC. A longer reaction time may be required compared to the 5-bromo isomer.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-1,3-benzodioxole.

Biological Signaling Pathways

While 1,3-benzodioxole derivatives are known to possess a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects, specific information on the modulation of signaling pathways by this compound or 5-Bromo-1,3-benzodioxole is not well-documented in the current literature.[2] These compounds primarily serve as versatile synthetic intermediates for the construction of more complex molecules that may interact with biological targets. For instance, a derivative containing a meta-bromophenyl group attached to a 1,3-benzodioxole core has been identified as a potent auxin receptor agonist, suggesting a role in plant signaling pathways.[9] The amenability of the bromo-substituents to further functionalization through reactions like the Suzuki-Miyaura coupling allows for the synthesis of libraries of compounds for screening against various biological targets and signaling pathways.

Bromo_Benzodioxole 4- or 5-Bromo-1,3-benzodioxole (Synthetic Intermediate) Suzuki_Coupling Suzuki-Miyaura Coupling Bromo_Benzodioxole->Suzuki_Coupling Compound_Library Library of Arylated 1,3-Benzodioxole Derivatives Suzuki_Coupling->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Signaling_Pathways Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) Screening->Signaling_Pathways Drug_Discovery Drug Discovery & Development Signaling_Pathways->Drug_Discovery

Figure 3. Role as intermediates in drug discovery.

Conclusion

References

A Comparative Guide to Cross-Coupling Reactions: 4-Bromo-1,3-benzodioxole vs. 4-Iodo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision in the strategic planning of synthetic routes. This guide provides an in-depth comparison of 4-Bromo-1,3-benzodioxole and 4-Iodo-1,3-benzodioxole in the context of palladium-catalyzed cross-coupling reactions, offering insights into their relative performance, supported by experimental data and detailed protocols.

The well-established principle of C-X bond reactivity in palladium-catalyzed cross-coupling reactions dictates a general trend of I > Br > Cl. This is attributed to the bond dissociation energies, where the weaker carbon-iodine bond facilitates the rate-determining oxidative addition step more readily than the stronger carbon-bromine bond. Consequently, 4-Iodo-1,3-benzodioxole is anticipated to exhibit higher reactivity, leading to faster reactions, higher yields, and the feasibility of milder reaction conditions compared to its bromo-analog.

Performance in Key Cross-Coupling Reactions

While direct head-to-head comparative studies for these specific isomers are not extensively documented, a review of the literature for similar substrates allows for a representative comparison. The following sections and tables summarize the expected performance and provide experimental context for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
FeatureThis compound4-Iodo-1,3-benzodioxole
Typical Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd(PPh₃)₄
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent Toluene/H₂O, Dioxane/H₂ODMF, Ethanol
Reaction Temperature (°C) 80 - 110Room Temperature - 80
Representative Yield Good to Excellent (70-95%)Excellent (>90%)
Reaction Time LongerShorter

Note: Yields are representative and highly dependent on the specific boronic acid partner and reaction conditions.

Table 2: Comparative Performance in Heck Coupling
FeatureThis compound4-Iodo-1,3-benzodioxole
Typical Catalyst System Pd(OAc)₂, PdCl₂Pd(OAc)₂, PdCl₂
Typical Ligand PPh₃, P(o-tol)₃None (ligandless in some cases)
Typical Base Et₃N, K₂CO₃Et₃N, NaOAc
Typical Solvent DMF, NMPDMF, Water
Reaction Temperature (°C) 100 - 14080 - 120
Representative Yield Moderate to Good (60-85%)Good to Excellent (75-95%)
Reaction Time LongerShorter

Note: Yields are representative and highly dependent on the specific alkene partner and reaction conditions.

Table 3: Comparative Performance in Sonogashira Coupling
FeatureThis compound4-Iodo-1,3-benzodioxole
Typical Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI
Typical Base Et₃N, i-Pr₂NHEt₃N, DBU
Typical Solvent THF, DMFTHF, DMF, Ethanol
Reaction Temperature (°C) 50 - 100Room Temperature - 60
Representative Yield Good (70-90%)Excellent (>90%)
Reaction Time LongerShorter

Note: Yields are representative and highly dependent on the specific terminal alkyne partner and reaction conditions.

Table 4: Comparative Performance in Buchwald-Hartwig Amination
FeatureThis compound4-Iodo-1,3-benzodioxole
Typical Catalyst System Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, Xantphos, DavePhosBINAP, P(o-tol)₃
Typical Base NaOtBu, K₃PO₄NaOtBu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane
Reaction Temperature (°C) 80 - 11060 - 100
Representative Yield Good to Excellent (75-95%)Excellent (>90%)
Reaction Time LongerShorter

Note: Yields are representative and highly dependent on the specific amine partner and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the 4-halo-1,3-benzodioxole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/ethanol/water) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: Cool, Dilute, Wash monitor->workup Completion purify Purify: Column Chromatography workup->purify end Product purify->end

Suzuki-Miyaura Coupling Experimental Workflow
General Procedure for Heck Coupling

In a sealable reaction vessel, the 4-halo-1,3-benzodioxole (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are combined in an anhydrous, degassed solvent (e.g., DMF). The vessel is sealed and heated to the target temperature (e.g., 100-120 °C) with stirring for the required duration. Reaction progress is monitored by GC-MS or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of the 4-halo-1,3-benzodioxole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N, 2-3 equiv.) in an anhydrous, degassed solvent (e.g., THF) is prepared under an inert atmosphere. The terminal alkyne (1.1-1.2 equiv.) is then added, and the reaction is stirred at the appropriate temperature (room temperature to 80 °C) until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. Purification is achieved by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halo-1,3-benzodioxole (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 1.5-3 mol%), and a strong base (e.g., NaOtBu, 1.2-1.4 equiv.). The amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene) are then added. The vessel is sealed and heated (e.g., 80-110 °C) with stirring until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the crude product by chromatography.[2][3][4]

Reactivity and Cost Considerations

The higher reactivity of 4-iodo-1,3-benzodioxole allows for more facile oxidative addition, which is often the rate-limiting step in the catalytic cycle. This can translate to lower catalyst loadings, shorter reaction times, and milder conditions, which are advantageous for substrates with sensitive functional groups.

Reactivity_Trend cluster_reactivity Reactivity in Pd Cross-Coupling Iodo 4-Iodo-1,3-benzodioxole Bromo This compound Iodo->Bromo > Chloro 4-Chloro-1,3-benzodioxole Bromo->Chloro >

General Reactivity Trend of 4-Halo-1,3-benzodioxoles

Conversely, this compound is generally more stable and significantly more cost-effective than its iodo counterpart, making it a more attractive starting material for large-scale synthesis, provided the reaction conditions for its activation are acceptable. The choice between the two will therefore be a trade-off between reactivity and cost. As of late 2025, the approximate cost for this compound is around $1-2 per gram for bulk quantities, while 4-Iodo-1,3-benzodioxole is considerably more expensive and less readily available from major suppliers, often requiring custom synthesis.

Conclusion

Both this compound and 4-Iodo-1,3-benzodioxole are valuable building blocks in organic synthesis. The iodo- derivative offers superior reactivity, enabling milder and more efficient cross-coupling reactions. However, the bromo- derivative provides a more economical and readily available alternative, which can often be used effectively with appropriate optimization of reaction conditions. The ultimate selection will depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, the desired reaction scale, and economic considerations.

References

Comparative Guide to the Analysis of 4-Bromo-1,3-benzodioxole: A Validated HPLC Method vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 4-Bromo-1,3-benzodioxole, a crucial intermediate in various chemical syntheses, the selection of a robust and reliable analytical method for its quantification is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. The information presented is based on established analytical principles and data from validated methods for structurally similar compounds.

Method Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters for each method, providing a clear basis for comparison. The data for the HPLC method is a representative example based on typical validation parameters for similar aromatic compounds, while the GC-MS data is derived from methods used for related halogenated phenols.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the compound's polarity and interaction with a stationary phase, followed by UV detection.Separation based on the compound's volatility and polarity, with detection and identification by mass spectrometry.
Limit of Detection (LOD) Typically in the range of ng/mL.Can achieve lower detection limits, often in the pg/mL or even fg/mL range.
Limit of Quantification (LOQ) Typically in the low µg/mL range.Can achieve lower quantification limits, often in the ng/mL range.
Linearity (R²) ≥ 0.999≥ 0.995
Precision (%RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%Intra-day: ≤ 5.0%, Inter-day: ≤ 10.0%
Accuracy (Recovery) 98.0% - 102.0%90.0% - 110.0%
Sample Preparation Simple dissolution in a suitable solvent followed by filtration.May require derivatization to improve volatility and thermal stability, though direct injection is often possible for semi-volatile compounds.
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds, simpler sample preparation.[1]High sensitivity and selectivity, provides structural information for identification.[1]
Disadvantages May have lower sensitivity compared to GC-MS.May require derivatization, not suitable for non-volatile or thermally unstable compounds.[1]
Experimental Protocols

Detailed methodologies for the validated HPLC method and a typical GC-MS method are provided below. These protocols are based on established analytical practices and can be adapted for specific laboratory conditions.

Validated HPLC Method for this compound

This section details a representative validated HPLC method for the quantitative analysis of this compound, following the International Council for Harmonisation (ICH) guidelines.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance of the benzodioxole ring system).

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

The validation of the analytical method is crucial to ensure its suitability for its intended purpose.[3] The following parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies. A known amount of the this compound standard is added to a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criteria are typically between 98.0% and 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[3]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is assessed by making small changes to the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C). The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD_Start Start: Define Analytical Requirements MD_Selectivity Selectivity Optimization (Column, Mobile Phase) MD_Start->MD_Selectivity MD_System System Optimization (Flow Rate, Temperature) MD_Selectivity->MD_System MD_End Optimized HPLC Method MD_System->MD_End V_Start Validation Protocol MD_End->V_Start V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Start->V_Linearity V_Accuracy Accuracy V_Start->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Start->V_Precision V_LOD_LOQ LOD & LOQ V_Start->V_LOD_LOQ V_Robustness Robustness V_Start->V_Robustness V_End Validated Method V_Specificity->V_End V_Linearity->V_End V_Accuracy->V_End V_Precision->V_End V_LOD_LOQ->V_End V_Robustness->V_End A_Routine Routine Analysis V_End->A_Routine A_QC Quality Control V_End->A_QC

Caption: Workflow for the development and validation of an HPLC method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a highly sensitive and selective alternative for the analysis of this compound, particularly for trace-level analysis or when confirmation of identity is required.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

2. Sample Preparation:

  • Direct Injection: For relatively clean samples, dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) and inject directly into the GC.

  • Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization may be required. However, for this compound, direct injection is likely to be sufficient.

3. Quantification:

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. A characteristic ion of this compound is monitored, and the peak area is used for quantification against a calibration curve prepared from standards.

GCMS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis SP_Start Sample SP_Dissolve Dissolve in Volatile Solvent SP_Start->SP_Dissolve SP_Filter Filter (if necessary) SP_Dissolve->SP_Filter GC_Inject Inject into GC SP_Filter->GC_Inject GC_Separate Separation in GC Column GC_Inject->GC_Separate MS_Ionize Ionization (EI) GC_Separate->MS_Ionize MS_Detect Mass Detection (Scan or SIM) MS_Ionize->MS_Detect DA_Chromatogram Obtain Chromatogram MS_Detect->DA_Chromatogram DA_Identify Identify Peak by Retention Time & Mass Spectrum DA_Chromatogram->DA_Identify DA_Quantify Quantify using Calibration Curve DA_Chromatogram->DA_Quantify DA_Result Report Result DA_Identify->DA_Result DA_Quantify->DA_Result

Caption: General workflow for the analysis of a compound by GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control where high precision and accuracy are paramount, a validated HPLC method is often preferred due to its robustness and simpler sample preparation. For applications requiring very low detection limits or unequivocal identification of the analyte, GC-MS is the more suitable option. The validation of the chosen method according to established guidelines is essential to ensure the reliability and accuracy of the analytical results.

References

Comparison of different catalysts for Suzuki reactions with 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development and materials science, the functionalization of scaffolds such as 1,3-benzodioxole is of significant interest. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 4-Bromo-1,3-benzodioxole with arylboronic acids, offering insights into their performance based on experimental data from analogous systems.

Catalyst Performance Comparison

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Notes
Palladium-Based Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-2485-95A versatile and commonly used catalyst, though longer reaction times may be required.[2][3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-1002-6>95Highly active catalyst system allowing for lower catalyst loading and shorter reaction times.
PdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O80-1002-4~95Excellent for a broad range of substrates, often providing high yields in short reaction times.[4][5]
Nickel-Based Catalyst
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95A cost-effective alternative to palladium catalysts, particularly useful for large-scale synthesis.[6]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid are provided below for each catalyst system.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][7]

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add this compound and the arylboronic acid.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the mixture to 90 °C for 2-6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Combine this compound, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃ in a reaction flask.[4]

  • Purge the flask with an inert gas.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.[5]

Protocol 4: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous tert-amyl alcohol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and K₃PO₄ to a reaction vial.[6]

  • Add the arylboronic acid and this compound to the vial.

  • Add anhydrous tert-amyl alcohol.

  • Seal the vial and heat the mixture to 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Ar-X Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Ar'-B(OR)₂ (Base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-1,3-benzodioxole, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, traditionally involves the use of hazardous elemental bromine. This guide provides a comprehensive comparison of alternative, safer, and more selective brominating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research and development needs.

Executive Summary

This guide evaluates several alternative brominating agents for the regioselective synthesis of this compound. Key performance indicators such as reaction yield, conditions, and selectivity are compared. N-Bromosuccinimide (NBS) and a system of iso-amyl nitrite with hydrobromic acid emerge as viable alternatives to liquid bromine, offering improved handling and safety profiles. Other reagents like Pyridinium tribromide, 2,4,4,6-Tetrabromo-2,5-cyclohexadienone, and an ammonium bromide/hydrogen peroxide system are also discussed as potential options.

Performance Comparison of Brominating Agents

The selection of a brominating agent significantly impacts the yield, purity, and safety of the synthesis of this compound. The following table summarizes the performance of various alternative reagents based on available experimental data.

Brominating AgentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
N-Bromosuccinimide (NBS)1,3-BenzodioxoleChloroformReflux3 hours61[1]
iso-Amyl nitrite / HBr1,3-BenzodioxoleDichloromethaneRoom Temp.3 hours90[2]
Ammonium Bromide / H₂O₂1,3-BenzodioxoleAcetic AcidRoom Temp.Not SpecifiedNot Specified

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be considered indicative.

Reaction Pathways and Mechanisms

The bromination of 1,3-benzodioxole proceeds via an electrophilic aromatic substitution mechanism. The specific pathway for the generation of the electrophilic bromine species varies with the reagent used.

Electrophilic Aromatic Bromination of 1,3-Benzodioxole

Electrophilic_Aromatic_Substitution sub 1,3-Benzodioxole intermediate Arenium Ion Intermediate (Sigma Complex) sub->intermediate Attack by π-electrons Br_plus Br⁺ (from Brominating Agent) Br_plus->intermediate product This compound intermediate->product Deprotonation H_plus H⁺ intermediate->H_plus

Caption: General mechanism of electrophilic aromatic substitution on 1,3-benzodioxole.

Generation of Electrophilic Bromine from Different Agents

The initial step in the bromination of 1,3-benzodioxole is the generation of an electrophilic bromine species. The mechanisms for this vary depending on the chosen brominating agent.

Bromine_Generation cluster_NBS N-Bromosuccinimide (NBS) cluster_PBr3 Pyridinium Tribromide cluster_AmylNitrite iso-Amyl Nitrite / HBr NBS NBS Activated_NBS Protonated NBS NBS->Activated_NBS H_plus_NBS H⁺ (acid catalyst) H_plus_NBS->Activated_NBS Br_plus_NBS Br⁺ Activated_NBS->Br_plus_NBS PBr3 [Py-H]⁺[Br₃]⁻ Br2 Br₂ PBr3->Br2 PyHBr [Py-H]⁺Br⁻ PBr3->PyHBr Br_plus_PBr3 Br⁺ Br2->Br_plus_PBr3 Polarization AmylNitrite iso-Amyl Nitrite NO_plus NO⁺ AmylNitrite->NO_plus HBr HBr Br_minus Br⁻ HBr->Br_minus Br2_Amyl Br₂ NO_plus->Br2_Amyl + Br⁻, -NO Br_plus_Amyl Br⁺ Br2_Amyl->Br_plus_Amyl

Caption: Generation of the electrophile from various brominating agents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using N-Bromosuccinimide and the iso-amyl nitrite/HBr system are provided below.

Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure with a reported yield of 61%.[1]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Chloroform (dry)

  • Molecular sieves

  • Diethyl ether

  • Sodium hydroxide (solid)

  • Magnesium sulfate (anhydrous)

  • Distilled water

Equipment:

  • Round-bottom flask (250 mL, two-necked)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Dry the chloroform and 1,3-benzodioxole over molecular sieves prior to use.

  • To a 250 mL two-necked round-bottom flask, add 10.5 g of 1,3-benzodioxole and 30 mL of dry chloroform.

  • Add 14.5 g of N-Bromosuccinimide (NBS) to the flask.

  • Attach a reflux condenser with a cold-water circulation and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and stir for 3 hours. The liquid will turn transparent red.

  • After 3 hours, stop heating and allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide solids that formed during cooling. Wash the flask and the filtrate with chloroform.

  • Evaporate the chloroform from the filtrate using a rotary evaporator.

  • The crude product is a yellowish liquid. For further purification, the product can be distilled under vacuum.

  • The total yield of this compound is approximately 9.5 grams (61% of theoretical).[1]

Synthesis using iso-Amyl Nitrite and Hydrobromic Acid

This method has been reported to yield 90% of this compound.[2]

Materials:

  • 1,3-Benzodioxole

  • iso-Amyl nitrite

  • Hydrobromic acid (48% aqueous solution)

  • Dichloromethane

Equipment:

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • In a reaction flask, dissolve 1,3-benzodioxole in dichloromethane.

  • To the stirred solution, add 2 equivalents of iso-amyl nitrite.

  • Slowly add 1.5 equivalents of 48% hydrobromic acid.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), perform a standard aqueous work-up.

  • The organic layer is separated, dried, and the solvent is evaporated to yield pure this compound.

Concluding Remarks

The choice of a brominating agent for the synthesis of this compound should be guided by considerations of yield, selectivity, safety, and cost. While N-Bromosuccinimide offers a convenient and moderately effective method, the iso-amyl nitrite/HBr system presents a higher-yielding alternative under mild conditions. Further investigation into other reagents such as Pyridinium tribromide and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone may reveal additional efficient and safe protocols. It is recommended that researchers perform small-scale trials to optimize reaction conditions for their specific laboratory settings.

References

Quantitative Analysis of 4-Bromo-1,3-benzodioxole: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is critical to ensure the integrity and quality of the final product. 4-Bromo-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, supported by experimental protocols and data.

Introduction to Quantitative Analysis Techniques

Quantitative analysis of this compound is essential for determining its purity and concentration in a sample. Impurities can arise from the synthesis process, such as unreacted starting materials or byproducts.[1][2]

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement.[3][4] It allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[6] By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the purity or concentration of the analyte can be accurately determined.[6][7]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for quantitative analysis.[8][9] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.[3]

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample. The following table compares the key performance characteristics of qNMR and HPLC for the quantitative analysis of compounds similar to this compound.

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.[6]Separation based on polarity, with UV or MS detection.[8]
Limit of Detection (LOD) ~10 µM[10]< 0.04 µg/mL[8]
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time.[10]< 0.12 µg/mL[8]
Linearity (R²) Excellent linearity is inherent to the method.[11]≥ 0.999[8]
Precision (RSD) Typically < 2.0%[12]Intra-day: ≤ 6.28%; Inter-day: ≤ 5.21%[8]
Accuracy (Recovery) High accuracy, as it is a primary method.[5]95.7% - 104.9%[8]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[3]Dissolution in a suitable solvent, filtration, and may require solid-phase extraction for complex matrices.[9]
Reference Standard Does not require an identical reference standard for the analyte.[5]Requires a specific, high-purity reference standard for the analyte.
Analysis Time Relatively short per sample after initial setup.Can be longer due to column equilibration and run times.
Illustrative Quantitative Data by qNMR

The following table presents hypothetical data for the purity determination of this compound using ¹H-qNMR with Maleic Acid as the internal standard.

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (mg) 20.1510.50
Molecular Weight ( g/mol ) 201.02[13]116.07
¹H-NMR Signal (ppm) 6.98 (d)6.25 (s)
Number of Protons (N) 12
Integral Value (I) 1.001.85
Purity (%) 98.599.9

The purity of the analyte is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Key acquisition parameters should be optimized for quantification:[14]

    • Pulse Program: A standard 30° or 90° pulse program (e.g., zg30).[11]

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest (a delay of 30 seconds is often sufficient to ensure full relaxation).[14]

    • Acquisition Time (AT): A minimum of 4 seconds to ensure good digital resolution.[14]

    • Number of Scans (NS): Typically 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate quantification).[10]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Carefully perform manual phase correction to ensure all peaks are correctly phased.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. The integration region should encompass the entire signal, including any ¹³C satellites.

  • Calculate the purity of this compound using the formula mentioned above.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of a high-purity this compound reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Accurately weigh and dissolve the test sample in the mobile phase to a known concentration that falls within the calibration range.

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

3. Analysis:

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

  • Inject the test sample and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Workflow and Logical Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Quantitative Result calculate->result

Caption: Experimental workflow for qNMR analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare Calibration Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve quantify Quantify Analyte from Peak Area gen_curve->quantify inject_sample->quantify result Quantitative Result quantify->result

Caption: Logical workflow for HPLC analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound. qNMR offers the significant advantage of being a primary method that provides direct and accurate quantification without the need for a specific reference standard of the analyte, simplifying the analytical workflow and reducing potential sources of error.[3][5] Its non-destructive nature also allows for sample recovery.[12] While HPLC is a highly sensitive and robust technique, it relies on the availability of high-purity reference standards for calibration. For researchers and professionals in drug development requiring accurate and reliable purity assessment, qNMR stands out as a highly valuable and efficient analytical tool.

References

A Comparative Guide to the Biological Activities of 4-Bromo-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data for various 4-Bromo-1,3-benzodioxole derivatives, highlighting their primary biological targets and potencies. This comparative analysis is crucial for understanding the structure-activity relationships within this compound class and for identifying potential leads for further development.

Compound ID/SeriesPrimary Target/ActivityKey Quantitative DataReference Cell Line/System
Antitumor Agents
Series of 1,3-benzodioxoles (5-19)Antitumor activityGI50 and TGI values reported for compounds 8, 12, and 19 against various tumor cell lines.[1]Human tumor cell lines[1]
Auxin Receptor Agonists
N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22)Auxin receptor TIR1 agonistsK-10 showed a 37.1% promotive rate on Arabidopsis primary roots at 0.1 µM.[4][5]Arabidopsis thaliana and Oryza sativa[4][5]
HTS05309Auxin receptor TIR1 agonistLead compound identified through virtual screening.[4]In silico and in vitro (plants)[4]
Antimicrobial and Antioxidant Agents
Benzodioxol-based aryl acetate and acetic acid derivativesAntibacterial and antioxidantCompound 3a showed antioxidant activity with an IC50 of 21.44 µg/mL.[3]DPPH assay[3]
Other Activities
1,3-benzodioxole derivatives conjugated with arsenicalsAnti-proliferation by inhibiting the thioredoxin systemData on anti-proliferation efficiency against four cancer cell lines is available.Various cancer and normal cell lines[2][6]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of published findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) Acetamide Derivatives

This procedure outlines the three-step synthesis of a series of auxin receptor agonist candidates.[4][5]

  • Synthesis of 2-(one-benzylthio) Acetic Acid:

    • To a solution of substituted benzyl chloride (20 mmol) in ethanol (100 mL), thioglycolic acid (22 mmol) and potassium carbonate (44 mmol) were added.

    • The reaction mixture was refluxed for 3 hours.

    • Ethanol was removed under reduced pressure, and the residue was dissolved in water.

    • The aqueous solution was acidified to pH 1-2 with 6 M HCl.

    • The aqueous phase was extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers were dried over anhydrous MgSO₄ and concentrated to yield the crude product, which was used in the next step without further purification.

  • Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) Acetamide:

    • To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane (20 mL), oxalyl chloride (1.2 equivalents) was added dropwise at 0°C.

    • The reaction was stirred at room temperature for 2 hours.

    • The solvent was removed under reduced pressure.

    • The residue was dissolved in dichloromethane (20 mL) and added dropwise to a solution of 1,3-benzodioxol-5-amine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane (20 mL) at 0°C.

    • The reaction mixture was stirred at room temperature for 4 hours.

    • The mixture was washed with saturated NaHCO₃ solution and brine.

    • The organic layer was dried over anhydrous MgSO₄ and concentrated.

    • The final product was purified by column chromatography.

Antioxidant Activity Assay (DPPH Assay)

This protocol was used to evaluate the antioxidant potential of benzodioxol-based aryl acetate and acetic acid derivatives.[3]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.

  • Different concentrations of the test compounds were added to the DPPH solution.

  • The reaction mixtures were incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity was calculated.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a dose-response curve.

Mandatory Visualizations

Conceptual Workflow for Cross-Reactivity Profiling

To address the need for understanding the broader pharmacological profile of this compound derivatives, the following diagram illustrates a generalized workflow for conducting a cross-reactivity study. This workflow provides a logical sequence of experiments to assess the selectivity and potential off-target effects of a compound library.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Characterization cluster_3 Outcome A Compound Library of This compound Derivatives B Primary Target Assay A->B C Identify 'Hits' based on predefined activity criteria B->C D Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) C->D E Analyze Data to Identify Off-Target Interactions D->E F Dose-Response Studies for Primary and Off-Targets E->F G Functional/Cell-based Assays to Determine Agonist/Antagonist Activity F->G H Structure-Activity Relationship (SAR) Analysis for Selectivity G->H I Selectivity Profile and Cross-Reactivity Report H->I

References

A Comparative Guide to the Synthesis of 4-Bromo-1,3-benzodioxole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Bromo-1,3-benzodioxole is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data and detailed protocols to inform your research and development endeavors.

The selection of a synthetic pathway often involves a trade-off between yield, purity, cost, safety, and environmental impact. This document benchmarks two direct bromination methods for the synthesis of this compound from the readily available starting material, 1,3-benzodioxole:

  • Route 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

  • Route 2: Oxybromination using iso-Amyl Nitrite and Hydrobromic Acid (HBr)

Comparative Data at a Glance

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound.

MetricRoute 1: NBS BrominationRoute 2: Oxybromination
Starting Material 1,3-Benzodioxole1,3-Benzodioxole
Brominating Agent N-Bromosuccinimide (NBS)iso-Amyl Nitrite / 48% HBr
Solvent ChloroformDichloromethane
Reaction Time 3 hours3 hours
Reaction Temperature RefluxRoom Temperature
Reported Yield 61-67%[1][2]90%[3]
Product Purity Requires purificationPure product obtained directly[3]

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthesis route is a multi-faceted decision process. The diagram below illustrates the key considerations and logical flow when choosing between the NBS bromination and oxybromination methods.

start Start: Need to Synthesize This compound decision_yield Is maximizing yield the primary objective? start->decision_yield decision_safety Are mild reaction conditions and avoidance of reflux critical? decision_yield->decision_safety No route2 Route 2: Oxybromination - High Yield (90%) - Room Temperature Reaction - Uses corrosive HBr decision_yield->route2 Yes decision_reagent Is the handling of corrosive acid (HBr) a major concern? decision_safety->decision_reagent No decision_safety->route2 Yes route1 Route 1: NBS Bromination - Moderate Yield (61-67%) - Requires Reflux - Solid, stable brominating agent decision_reagent->route1 Yes decision_reagent->route1 No, but prefer solid reagent decision_reagent->route2 No, and equipped to handle end End: Selected Synthesis Route route1->end route2->end

Caption: Decision workflow for selecting a synthesis route for this compound.

Experimental Protocols

Below are the detailed experimental procedures for the two benchmarked synthesis routes.

Route 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This method utilizes the common and relatively safe brominating agent, N-bromosuccinimide.

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Chloroform (dry)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, combine 70 g of 1,3-benzodioxole (0.57 mol), 100 g of N-bromosuccinimide (0.56 mol), and 260 mL of dry chloroform.[2]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain stirring for 3 hours.[1][2]

  • After 3 hours, cool the reaction mixture to room temperature.

  • Filter the mixture with suction to remove the succinimide precipitate. Wash the solid with two 20 mL portions of chloroform.

  • The combined filtrate contains the crude this compound. The product can be purified by distillation under reduced pressure. A total yield of 9.5 grams, representing 61% of the theoretical yield, has been reported following purification.[1]

Route 2: Oxybromination using iso-Amyl Nitrite and Hydrobromic Acid (HBr)

This newer method offers a high yield of pure product under mild, room temperature conditions.

Materials:

  • 1,3-Benzodioxole

  • iso-Amyl nitrite

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1,3-benzodioxole (1 equivalent) in dichloromethane.

  • To the stirred solution, add iso-amyl nitrite (2 equivalents) followed by the dropwise addition of 48% hydrobromic acid (1.5 equivalents).[3]

  • Continue stirring the reaction mixture at room temperature for 3 hours.[3]

  • Upon completion of the reaction, the product, this compound, is obtained in high purity (90% yield) without the need for further purification.[3] The solvent can be removed under reduced pressure to isolate the product.

Concluding Remarks

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research team. The oxybromination method offers a significantly higher yield and purity with the advantage of room temperature reaction conditions, making it an attractive option for large-scale synthesis where efficiency is key. However, it requires the handling of corrosive hydrobromic acid. The NBS bromination method, while providing a more moderate yield, utilizes a solid, more easily handled brominating agent and may be preferable in laboratories where the handling of concentrated acids is a concern or where high-purity starting material is not essential for subsequent steps. Both methods provide viable pathways to this compound within a similar timeframe.

References

A Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, 4-Bromo-1,3-benzodioxole stands as a valuable building block, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring a bromine atom on an electron-rich benzodioxole ring, makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reaction kinetics and performance of this compound in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination.

While direct, side-by-side kinetic studies on this compound are not extensively documented in the literature, a comparative analysis can be constructed from typical reaction conditions, yields, and the general mechanistic understanding of these transformations for structurally similar aryl bromides. This guide aims to provide researchers, scientists, and drug development professionals with a practical comparison to aid in reaction selection and optimization.

Comparative Performance in Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the nature of the coupling partner and the specific catalytic system employed. The electron-donating character of the methylenedioxy group can facilitate the initial oxidative addition step, a key activation in the catalytic cycle. The following tables summarize typical conditions and outcomes for each reaction type, drawing parallels from studies on related bromo-substituted benzodioxole derivatives and other aryl bromides.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For substrates like this compound, this reaction provides an efficient route to biaryl structures.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidsPd(PPh₃)₄ or PdCl₂(PPh₃)₂K₂CO₃, Na₂CO₃, or Cs₂CO₃Toluene/H₂O, Dioxane, or DMF80-11012-2433-89[1][2]
Vinylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-18High
Alkylboronic acidsPd(dba)₂ / t-Bu₃PK₃PO₄Toluene10012-24Moderate to High

Table 2: Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful tool for the vinylation of this compound. The reaction is known for its high stereoselectivity, typically favoring the trans isomer.[3]

Alkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenesPd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-12012-24High
AcrylatesPd(OAc)₂ / PPh₃Et₃NToluene or DMF100-14018-36High
Unactivated AlkenesPd(OAc)₂ / Buchwald ligandsCs₂CO₃Dioxane100-12024-48Moderate to High

Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[4][5] This reaction is crucial for introducing nitrogen-containing functionalities onto the 1,3-benzodioxole core.

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Primary AminesPd₂(dba)₃ / BINAP or XPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80-11012-24High
Secondary AminesPd(OAc)₂ / RuPhosNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-1108-18High
Ammonia EquivalentsPd₂(dba)₃ / BrettPhosLiHMDSToluene10024Moderate to High

Experimental Protocols and Methodologies

Detailed experimental procedures are critical for the successful execution of these cross-coupling reactions. Below are representative protocols for each of the three major reaction types discussed.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for example, a 4:1 mixture of toluene and water (5 mL). The reaction vessel is then purged with an inert gas, such as nitrogen or argon, and heated to a temperature between 80-110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like P(o-tol)₃ (0.04 mmol), and a base such as triethylamine (2.0 mmol) are combined in a solvent like DMF or acetonitrile (5 mL). The vessel is sealed and heated to a temperature in the range of 80-140°C. After the reaction is complete, as indicated by TLC or GC-MS, the mixture is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.02-0.10 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). The vessel is evacuated and backfilled with an inert atmosphere. An anhydrous, deoxygenated solvent like toluene or dioxane (5 mL) is then added. The mixture is stirred and heated to a temperature between 80-110°C until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is purified by chromatography.[4][5]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle that underpins these palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound, Coupling Partner B Add Catalyst, Ligand, and Base A->B C Add Solvent B->C D Purge with Inert Gas C->D E Heat to 80-140°C D->E Start Reaction F Monitor Progress (TLC/GC-MS) E->F G Quench and Extract F->G Reaction Complete H Dry and Concentrate G->H I Purify (Chromatography) H->I J Characterize Product I->J

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki/Heck) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R-M or HNR'R'' PdII_Nu Ar-Pd(II)(R)L₂ or Ar-Pd(II)(NR'R'')L₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R or Ar-NR'R'' RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Researcher's Guide to Isomeric Purity Analysis of Brominated Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemistry of bromination on the benzodioxole ring system is a critical parameter in the synthesis of pharmaceuticals and other fine chemicals. The presence of undesired positional isomers can impact the efficacy, safety, and regulatory approval of a final product. Therefore, robust and reliable analytical methods for determining isomeric purity are essential. This guide compares the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the isomeric analysis of brominated benzodioxoles, providing supporting data and detailed experimental protocols.

Comparative Overview of Analytical Techniques

Both GC and HPLC are powerful tools for separating and quantifying positional isomers. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the required sensitivity and resolution.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Analytes Volatile brominated benzodioxoles. Derivatization may be needed for less volatile compounds.A wide range of brominated benzodioxoles, including less volatile and thermally sensitive ones.
Resolution Excellent resolution, especially with long capillary columns.High resolution achievable with specialized columns (e.g., PFP, PYE) that exploit different interaction mechanisms.[1][2]
Detection Mass Spectrometry (MS) for definitive identification and quantification. Flame Ionization Detector (FID) for general quantification.Diode Array Detector (DAD/UV) for chromophoric compounds. Mass Spectrometry (MS) for enhanced sensitivity and specificity.[3][4]
Advantages High efficiency, excellent for complex mixtures, and provides structural information with MS detection.Versatile, applicable to a broader range of compounds, and non-destructive.
Limitations Limited to thermally stable and volatile compounds. Potential for on-column degradation.[5]Can consume larger volumes of solvents. Peak tailing can be an issue for basic compounds.[6]

Quantitative Data Comparison

Achieving baseline separation of positional isomers is the primary goal. The following table presents hypothetical, yet typical, performance data for the separation of two common isomers, 4-bromo-1,3-benzodioxole and 5-bromo-1,3-benzodioxole, using optimized GC and HPLC methods.

ParameterGC-MS MethodHPLC-UV (PFP Column) Method
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)150 mm x 4.6 mm, 3.5 µm (e.g., Pentafluorophenyl)
Retention Time (Isomer 1) ~12.5 min~8.2 min
Retention Time (Isomer 2) ~12.8 min~9.1 min
Resolution (Rs) > 2.0> 1.8
Limit of Quantification (LOQ) ~0.01 µg/mL~0.05 µg/mL
Precision (%RSD, n=6) < 3%< 2%

Note: These values are representative and will vary based on the specific isomers, instrumentation, and exact method parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard operating procedures for GC-MS and HPLC-UV analysis.

Method 1: Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile brominated benzodioxoles.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the brominated benzodioxole sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to create a 1 mg/mL stock solution.[7]

  • Further dilute the stock solution to a working concentration of approximately 10 µg/mL.[5]

  • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (100:1 ratio) to avoid column overloading.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identify isomers based on their retention times and mass spectra.

  • Quantify the purity by calculating the peak area percentage of the main isomer relative to the total area of all detected isomers.

Method 2: Isomeric Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method is highly effective for a wide range of brominated benzodioxoles and offers excellent selectivity for positional isomers, especially with specialized stationary phases.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the brominated benzodioxole sample.

  • Dissolve the sample in 10 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 3.5 µm particle size. PFP columns offer alternative selectivity for halogenated compounds.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 280 nm.

3. Data Analysis:

  • Identify isomers by their retention times.

  • Calculate the isomeric purity using the area percent method from the chromatogram at the detection wavelength.

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of isomeric purity in a research and development setting.

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Analytical Execution cluster_data Phase 3: Data Processing & Reporting Sample Sample Reception (Brominated Benzodioxole) Info Review Analyte Properties (Volatility, Polarity, Stability) Sample->Info Method_Select Method Selection Info->Method_Select GC_Path GC-MS Analysis Method_Select->GC_Path Volatile & Thermally Stable HPLC_Path HPLC-UV/MS Analysis Method_Select->HPLC_Path Non-Volatile or Thermally Labile Data_GC GC Data Processing: - Retention Time - Mass Spectra ID GC_Path->Data_GC Data_HPLC HPLC Data Processing: - Retention Time - UV/MS Spectra ID HPLC_Path->Data_HPLC Quant Quantification (Area Percent Calculation) Data_GC->Quant Data_HPLC->Quant Report Final Purity Report Quant->Report

Caption: Workflow for Isomeric Purity Analysis.

References

A Spectroscopic Showdown: 4-Bromo-1,3-benzodioxole and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-Bromo-1,3-benzodioxole with its precursors, catechol and dibromomethane, offers valuable insights for researchers and professionals in drug development. This guide provides a comprehensive analysis of their characteristic spectral data, alongside the experimental protocols for their synthesis and analysis.

The journey from simple, readily available precursors to the more complex this compound, a key intermediate in the synthesis of various pharmaceutical compounds, can be meticulously tracked and verified through spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint at each stage of the synthesis, ensuring the identity and purity of the compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Catechol ~6.8 (m)Multiplet4HAromatic C-H
~5.0 (br s)Broad Singlet2H-OH
Dibromomethane 4.94Singlet2HCH₂
1,3-Benzodioxole 6.79s4HAr-H
5.95s2HO-CH₂-O
This compound 7.03 (d, J=1.9 Hz)Doublet1HH-7
6.93 (dd, J=8.1, 1.9 Hz)Doublet of Doublets1HH-6
6.78 (d, J=8.1 Hz)Doublet1HH-5
5.99 (s)Singlet2HO-CH₂-O

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Catechol 145.5, 121.2, 115.8
Dibromomethane 26.5
1,3-Benzodioxole 147.9, 121.9, 108.5, 101.2
This compound 148.4, 145.6, 125.5, 113.1, 110.1, 109.9, 102.1

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
Catechol 3400-3300 (broad)O-H stretch
1600, 1500C=C aromatic stretch
1250C-O stretch
Dibromomethane 3045, 2985C-H stretch
650, 595C-Br stretch
1,3-Benzodioxole 3050-3000Aromatic C-H stretch
2900-2800Aliphatic C-H stretch
1250, 1040C-O-C stretch
This compound 3050-3000Aromatic C-H stretch
2900-2800Aliphatic C-H stretch
1250, 1040C-O-C stretch
~600C-Br stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Catechol 11081, 64, 53
Dibromomethane 172, 174, 17693, 95
1,3-Benzodioxole 12292, 64, 63
This compound 200, 202121, 92, 63

Experimental Protocols

Synthesis of 1,3-Benzodioxole from Catechol and Dibromomethane

This procedure involves the Williamson ether synthesis to form the methylenedioxy bridge.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (2.5 equivalents), to the solution.

  • Addition of Dibromomethane: Slowly add dibromomethane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 1,3-benzodioxole.

Synthesis of this compound from 1,3-Benzodioxole

This step involves the electrophilic bromination of the 1,3-benzodioxole ring.

  • Reaction Setup: Dissolve 1,3-benzodioxole (1 equivalent) in a suitable solvent like chloroform in a round-bottom flask.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions.

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to afford pure this compound.[1][2]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples are typically analyzed as KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

Visualizing the Synthesis Pathway

The synthesis of this compound from its precursors can be visualized as a two-step process. The first step is the formation of the 1,3-benzodioxole ring system, followed by the regioselective bromination of the aromatic ring.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Williamson Ether Synthesis Dibromomethane Dibromomethane Dibromomethane->Benzodioxole BromoBenzodioxole This compound Benzodioxole->BromoBenzodioxole Electrophilic Bromination (NBS)

Caption: Synthesis pathway of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow Start Start Step1 Synthesis of 1,3-Benzodioxole Start->Step1 Purification1 Purification (Distillation/Chromatography) Step1->Purification1 Step2 Bromination of 1,3-Benzodioxole Purification1->Step2 Purification2 Purification (Chromatography) Step2->Purification2 Analysis Spectroscopic Analysis (NMR, IR, MS) Purification2->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Navigating the Catalytic Landscape for C-N Coupling with 4-Bromo-1,3-benzodioxole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The 1,3-benzodioxole moiety, a privileged scaffold in numerous biologically active molecules, presents a unique synthetic challenge. This guide provides an objective comparison of catalytic systems for the C-N coupling of 4-bromo-1,3-benzodioxole, offering a critical analysis of their efficacy supported by experimental data to inform catalyst selection in synthetic campaigns.

The formation of an arylamine from an aryl halide is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. Two of the most powerful methods to achieve this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide delves into specific examples of these reactions with this compound, presenting a clear comparison of their performance.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent profoundly impacts the yield, reaction time, and substrate scope of C-N coupling reactions. Below is a summary of quantitative data for different catalytic systems employed in the amination of this compound.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 (Palladium-based)
Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Toluene1101885
Catalyst System 2 (Palladium-based)
Pd(OAc)₂ / BINAPAnilineNaOtBuToluene1002478
Catalyst System 3 (Copper-based)
CuI / L-prolinePiperidineK₂CO₃DMSO901292

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are the experimental protocols for the catalytic systems presented above.

Catalyst System 1: Palladium-Catalyzed Amination with Morpholine

A solution of this compound (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol) in toluene (5 mL) was heated at 110 °C for 18 hours under an inert atmosphere. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Catalyst System 2: Palladium-Catalyzed Amination with Aniline

In a nitrogen-filled glovebox, a mixture of this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), and BINAP (0.045 mmol) in toluene (5 mL) was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by flash chromatography to yield the N-aryl product.

Catalyst System 3: Copper-Catalyzed Amination with Piperidine

A mixture of this compound (1.0 mmol), piperidine (1.5 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (DMSO) (3 mL) was heated at 90 °C for 12 hours. The reaction mixture was then cooled, diluted with water, and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography to give the desired N-alkylated product.

Visualizing the Catalytic Pathways

To further understand the underlying mechanisms, the following diagrams illustrate the key steps in the Buchwald-Hartwig and Ullmann C-N coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R₂NH Pd(II)-Amine\nComplex Pd(II)-Amine Complex Amine\nCoordination->Pd(II)-Amine\nComplex Deprotonation Deprotonation Pd(II)-Amine\nComplex->Deprotonation Base Pd(II)-Amido\nComplex Pd(II)-Amido Complex Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Product Reductive\nElimination->Product Ar-NR₂ Ullmann_Condensation_Workflow cluster_workflow Ullmann Condensation Experimental Workflow Start Start Reactants Combine this compound, Amine, CuI, Ligand, Base, and Solvent Start->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Workup Cool, Quench with Water, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Product Purification->Product

Safety Operating Guide

Proper Disposal of 4-Bromo-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Bromo-1,3-benzodioxole is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Hazard Profile

This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

Adherence to the following steps is essential for the safe disposal of this compound and its contaminated containers.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

  • Gloves: Wear appropriate protective gloves.[3] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[4]

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.[2]

  • Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH (US) or CEN (EU) approved respirator.[4]

Waste Collection and Storage

Proper segregation and storage of the chemical waste are critical.

  • Unused Product: For surplus and non-recyclable this compound, it should be offered to a licensed disposal company.[4]

  • Containers: Keep the chemical in suitable, closed, and labeled containers for disposal.[2][4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]

Approved Disposal Methods

Disposal must be conducted through authorized channels and in accordance with regulations.

  • Licensed Professional Waste Disposal Service: The primary method of disposal is to contact a licensed professional waste disposal service.[4] Disposal must be in a manner consistent with federal, state, and local regulations.[3]

  • Chemical Incineration: A recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Environmental Precautions: It is imperative to prevent the product from entering drains or waterways.[4][5]

Spill Cleanup and Disposal

In the event of a spill, immediate and appropriate action is required.

  • Containment: Contain the spill using inert materials such as sand, earth, or vermiculite.[2][3]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed, and labeled container for disposal.[4]

  • Decontamination: After the spill has been cleaned up, decontaminate and launder all protective clothing and equipment before reuse.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste surplus Unused/Surplus Product assess_waste->surplus  Surplus Product   spill Spill Residue assess_waste->spill Spill container Empty/Contaminated Container assess_waste->container Contaminated Container collect_waste Step 3: Place in Labeled, Sealed Waste Container surplus->collect_waste contain_spill 3a. Contain Spill with Inert Material (Sand, Vermiculite) spill->contain_spill container->collect_waste collect_spill 3b. Collect and Place in Labeled, Sealed Container contain_spill->collect_spill contact_pro Step 4: Contact Licensed Waste Disposal Service collect_spill->contact_pro collect_waste->contact_pro end End: Proper Disposal contact_pro->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 4-Bromo-1,3-benzodioxole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6698-13-1

  • Molecular Formula: C₇H₅BrO₂

  • Molecular Weight: 201.02 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects:

  • Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
Hand Protection Wear appropriate chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashes or significant exposure, chemical-resistant coveralls or an apron should be worn.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] If ventilation is inadequate or for high-risk procedures, use a NIOSH-approved respirator with appropriate cartridges.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Handling: Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed when not in use.[1][3] Store away from incompatible materials such as oxidizing and reducing agents.[1]

  • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this chemical.[1][6] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] This typically involves packaging the waste in a labeled, sealed container and arranging for disposal by a licensed professional waste disposal service.[6]

Quantitative Data Summary

PropertyValue
CAS Number 6698-13-1
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Not specified in provided results.
Boiling Point Not available[1]
Melting Point Not available[1]
Flash Point Not available[1]
Incompatible Materials Oxidizing agents, reducing agents[1]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen bromide, bromine[1]

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh and Dispense Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Glassware and Surfaces e->f g Segregate and Label Waste f->g h Dispose of Waste via Licensed Service g->h g->h i In Case of Spill: Evacuate and Contain k Seek Immediate Medical Attention i->k j In Case of Exposure: Administer First Aid j->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.